1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Description
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Properties
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZSTQPRYUSALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique arrangement of electron-withdrawing and donating groups, coupled with the presence of two different halogen atoms, imparts a distinct reactivity profile that is advantageous for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis and purification, comprehensive characterization data, and a discussion of its strategic application in the synthesis of targeted cancer therapeutics.
IUPAC Name and Chemical Properties
The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene .[1]
This compound, with the molecular formula C₇H₅ClFNO₃, possesses a molecular weight of 205.57 g/mol .[1] It is a solid at room temperature and is characterized by the presence of four key functional groups on the benzene ring: a chloro group, a fluoro group, a methoxy group, and a nitro group. These substituents significantly influence the electron density distribution within the aromatic ring, thereby dictating its reactivity.
| Property | Value | Source |
| IUPAC Name | 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene | --INVALID-LINK-- |
| CAS Number | 84478-76-2 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅ClFNO₃ | --INVALID-LINK-- |
| Molecular Weight | 205.57 g/mol | --INVALID-LINK-- |
| Appearance | Yellow solid | --INVALID-LINK-- |
| InChI Key | CRONHBXGPYQWHX-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Purification
The synthesis of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene is most commonly achieved through the methylation of its corresponding phenol precursor, 2-chloro-4-fluoro-5-nitrophenol. This Williamson ether synthesis is a robust and high-yielding reaction.[2]
Experimental Protocol: Synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
Materials:
-
2-Chloro-4-fluoro-5-nitrophenol
-
Iodomethane (Methyl iodide)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Distilled water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloro-4-fluoro-5-nitrophenol (5.0 g, 26.1 mmol) in anhydrous acetone (100 mL) in a round-bottom flask equipped with a magnetic stirrer, add anhydrous potassium carbonate (18 g, 131 mmol).
-
To this stirred suspension, add iodomethane (8.0 mL, 131 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the acetone by rotary evaporation under reduced pressure.
-
Dilute the residue with distilled water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with distilled water (100 mL) and saturated brine solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene as a yellow solid.[2]
Expected Yield: 93%[2]
Purification:
The crude product obtained from the synthesis is often of high purity. However, if further purification is required, recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate can be employed. Column chromatography on silica gel can also be utilized for obtaining a highly pure product.
Caption: Synthetic workflow for 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene.
Spectroscopic Characterization
The structural elucidation of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the aromatic protons. The spectrum of the title compound in DMSO-d₆ shows two multiplets in the aromatic region, one around δ 7.94-7.97 ppm and another at δ 7.81-7.83 ppm. The singlet at δ 3.95 ppm corresponds to the three protons of the methoxy group.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the methoxy group will appear upfield, while the six aromatic carbons will resonate at lower field, with their chemical shifts influenced by the attached substituents.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. C-O stretching for the methoxy group will be observed around 1250 cm⁻¹. The aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be seen in the 1400-1600 cm⁻¹ region.[1]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (205.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Reactivity and Mechanistic Insights
The reactivity of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene is dominated by the principles of nucleophilic aromatic substitution (SₙAr). The potent electron-withdrawing nitro group, positioned para to the chloro substituent and ortho to the fluoro substituent, strongly activates the aromatic ring towards attack by nucleophiles. This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. The chloro and fluoro groups serve as excellent leaving groups in SₙAr reactions.
Caption: Generalized mechanism of nucleophilic aromatic substitution.
Applications in Drug Development
Halogenated and nitrated aromatic compounds are pivotal intermediates in the synthesis of numerous pharmaceuticals. The specific substitution pattern of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene makes it a valuable precursor for the synthesis of kinase inhibitors used in cancer therapy. While direct synthesis of major drugs from this exact starting material is not extensively documented in mainstream literature, its isomers and closely related analogues are key starting points for blockbuster drugs like Gefitinib and Osimertinib.[3][4]
The strategic importance of this molecular scaffold lies in its ability to undergo selective nucleophilic aromatic substitution reactions, allowing for the sequential introduction of various pharmacophoric groups. For instance, the chloro or fluoro group can be displaced by an aniline derivative, a common step in the synthesis of many kinase inhibitors. The nitro group can then be reduced to an amine, which can be further functionalized to build the core heterocyclic structure of the drug molecule.
The synthesis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Gefitinib, for instance, involves the use of a substituted aniline which can be conceptually derived from a precursor like 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene.[3][5] Similarly, the synthesis of Osimertinib, another EGFR inhibitor, utilizes 4-fluoro-2-methoxy-5-nitroaniline, an isomer of the reduced form of the title compound, as a key starting material.[4] This highlights the industrial relevance of this class of compounds in constructing the core structures of targeted therapies.
References
- 1. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene and Its Isomer in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly in the realm of targeted therapies such as kinase inhibitors, the selection of starting materials and key intermediates is of paramount importance. The strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Substituted nitrobenzenes, particularly those bearing fluorine and chlorine atoms, are versatile building blocks, prized for their reactivity and their ability to impart desirable characteristics to the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene (CAS Number: 1089280-66-9) and its closely related isomer, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS Number: 84478-76-2). We will delve into their chemical properties, synthesis, and, most critically, their application as key intermediates in the development of novel therapeutics, including patented kinase inhibitors.
A notable point of clarification is the existence of two closely related isomers, which are sometimes cross-referenced in chemical databases. This guide will address both, given their relevance in synthetic chemistry.
Isomer 1: this compound Isomer 2: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
Part 1: Physicochemical Properties and Identification
Understanding the fundamental properties of these isomers is the first step in their effective utilization in a laboratory setting. The presence of electron-withdrawing nitro and halogen groups, along with an electron-donating methoxy group, creates a unique electronic environment on the benzene ring, influencing its reactivity.
| Property | This compound | 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene |
| CAS Number | 1089280-66-9[2] | 84478-76-2[1] |
| Molecular Formula | C₇H₅ClFNO₃ | C₇H₅ClFNO₃ |
| Molecular Weight | 205.57 g/mol | 205.57 g/mol [1] |
| Appearance | Not explicitly stated in search results | Yellow solid |
| Melting Point | Not explicitly stated in search results | 72-75 °C[1] |
| Boiling Point | Not explicitly stated in search results | 307.9 °C at 760 mmHg |
| Purity | Typically >97% | Typically >98% |
Part 2: Synthesis of a Key Isomer: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
A reliable and scalable synthetic route is crucial for the consistent supply of a key intermediate in a drug development program. A well-documented method for the synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene involves the methylation of 2-Chloro-4-fluoro-5-nitrophenol.
Reaction Scheme:
Caption: A straightforward methylation reaction to produce the target intermediate.
Detailed Experimental Protocol:
This protocol is based on established literature procedures.
Materials:
-
2-Chloro-4-fluoro-5-nitrophenol
-
Iodomethane (Methyl Iodide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-4-fluoro-5-nitrophenol in anhydrous acetone.
-
Addition of Reagents: To this solution, add anhydrous potassium carbonate, followed by the dropwise addition of iodomethane at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, as indicated by TLC, remove the acetone under reduced pressure.
-
Extraction: To the residue, add water and extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization to obtain 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene as a yellow solid.
Part 3: Application in Drug Development - A Gateway to Kinase Inhibitors
The true value of these chloro-fluoro-methoxy-nitrobenzene isomers lies in their role as versatile intermediates in the synthesis of complex, biologically active molecules. The strategic placement of their functional groups allows for sequential and regioselective reactions, a cornerstone of modern medicinal chemistry. Patents in the pharmaceutical field provide authoritative evidence of their utility.
Nucleophilic Aromatic Substitution: The Key Transformation
The electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring for nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the chloro or fluoro substituent by a variety of nucleophiles, a common strategy in the construction of kinase inhibitor scaffolds.
Case Study: Synthesis of Novel Protein Kinase Inhibitors
Several patents disclose the use of this compound (CAS 1089280-66-9) as a starting material for the synthesis of novel protein kinase inhibitors. These inhibitors are often designed to target specific kinases that are implicated in cancer cell proliferation and survival.
A representative synthetic pathway, as described in patent literature, is outlined below:
Caption: A common synthetic route leveraging the reactivity of the starting material.
Step-by-Step Logic:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis often commences with an SNAr reaction where the chlorine or fluorine atom on the nitrobenzene ring is displaced by a nitrogen-containing nucleophile. This nucleophile is typically a complex amine that will form a significant part of the final drug molecule. For instance, patent US20230322822A1 describes the reaction of this compound with 1-methyl-4-(4-piperidinyl)piperazine in the presence of a base like potassium carbonate.[3] This step is crucial for introducing a key side chain that often governs the molecule's interaction with the target protein.
-
Reduction of the Nitro Group: The nitro group, having served its purpose of activating the ring for the SNAr reaction, is then typically reduced to an amine. This is a common and well-established transformation in organic synthesis, often achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst) or with reducing agents like iron or tin(II) chloride in an acidic medium. This newly formed amino group provides a reactive handle for the next step in the synthesis.
-
Coupling with a Heterocyclic Core: The resulting aniline derivative is then coupled with another key building block, which is often a heterocyclic system such as a pyrimidine or a pyridine. This coupling reaction, which can be a nucleophilic substitution on the heterocycle or a palladium-catalyzed cross-coupling reaction, serves to assemble the core structure of the kinase inhibitor.
This modular approach, starting from a strategically functionalized building block like this compound, allows for the efficient and convergent synthesis of a diverse library of potential drug candidates. The specific nature of the amine nucleophile and the heterocyclic coupling partner can be varied to fine-tune the biological activity and properties of the final compounds.
Patents such as WO2022268229A1 and US10053477B2 also disclose the use of this versatile intermediate in the preparation of spirocyclic aryl phosphorus oxide and sulfide compounds, further highlighting its importance in generating novel chemical entities for drug discovery.[4][5]
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling these nitrobenzene derivatives. They are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (chemically resistant), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is imperative to consult the Safety Data Sheet (SDS) for the specific compound before use for detailed safety and handling information.
Conclusion
This compound and its isomer are not merely laboratory chemicals; they are strategic tools in the hands of medicinal chemists. Their carefully orchestrated array of functional groups provides a pre-activated scaffold, amenable to a variety of chemical transformations that are central to the construction of complex drug molecules. The documented use of these compounds in the patent literature for the synthesis of novel kinase inhibitors underscores their significance in the ongoing quest for new and more effective targeted therapies. As drug development continues to evolve, the demand for such versatile and well-characterized building blocks will undoubtedly remain high, making a thorough understanding of their properties and reactivity an invaluable asset for any researcher in the field.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 1089280-66-9 [chemicalbook.com]
- 3. US20230322822A1 - Aryl phosphorous oxide compounds and use thereof - Google Patents [patents.google.com]
- 4. WO2022268229A1 - Inhibiteur de protéine ou agent de dégradation, composition pharmaceutique le contenant et utilisation pharmaceutique - Google Patents [patents.google.com]
- 5. US10053477B2 - Spirocyclic aryl phosphorus oxide and aryl phosphorus sulfide - Google Patents [patents.google.com]
An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is a substituted nitrobenzene derivative that holds significant interest for the chemical and pharmaceutical industries. Its unique arrangement of electron-withdrawing and donating groups on the aromatic ring makes it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1089280-66-9 | [2] |
| Molecular Formula | C₇H₅ClFNO₃ | [1] |
| Molecular Weight | 205.57 g/mol | [1] |
| Appearance | Yellow solid | [3] |
| Melting Point | 72-75 °C | [4] |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents like ethanol and acetone. | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of its corresponding phenol precursor.[3]
Experimental Protocol:
Materials:
-
2-Chloro-4-fluoro-5-nitrophenol
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Ethyl acetate
-
Distilled water
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloro-4-fluoro-5-nitrophenol (5.0 g, 26.1 mmol) in acetone (100 mL), add potassium carbonate (18 g, 131 mmol) and iodomethane (8.0 mL, 131 mmol) at room temperature.[3]
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]
-
Upon completion, remove the solvent by evaporation under reduced pressure.[3]
-
Dilute the residue with distilled water (100 mL) and extract with ethyl acetate (3 x 100 mL).[3]
-
Combine the organic layers and wash sequentially with distilled water (100 mL) and saturated saline solution (100 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.[3]
Yield: 5.0 g (93%)[3]
¹H NMR Data (400 MHz, DMSO-d₆): δ 7.94-7.97 (m, 1H), 7.81-7.83 (m, 1H), 3.95 (s, 3H).[3]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is largely dictated by the presence of multiple functional groups on the benzene ring. The strong electron-withdrawing nitro group, in conjunction with the halogen substituents, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[6][7]
Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reaction for this compound is nucleophilic aromatic substitution. The electron-deficient aromatic ring is susceptible to attack by nucleophiles, leading to the displacement of one of the leaving groups, typically the chlorine or fluorine atom. The nitro group, positioned ortho and para to the halogens, plays a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[6]
Caption: General mechanism of nucleophilic aromatic substitution.
The regioselectivity of the substitution (i.e., whether the chloro or fluoro group is displaced) depends on several factors, including the nature of the nucleophile, the reaction conditions, and the relative activation of the C-Cl and C-F bonds by the other substituents. Generally, the C-F bond is more polarized and can be more susceptible to nucleophilic attack.
This reactivity makes this compound a valuable precursor for introducing a variety of functionalities onto the aromatic ring, which is a key strategy in the synthesis of complex molecules.[8]
Applications in Drug Development
Substituted nitroaromatic compounds are important building blocks in medicinal chemistry.[9][10] The functional groups present in this compound offer multiple points for modification, allowing for the synthesis of diverse libraries of compounds for biological screening.
The nitro group can be readily reduced to an amino group, which can then be further functionalized. The halogen atoms provide handles for cross-coupling reactions or further nucleophilic substitutions, enabling the construction of more complex molecular architectures. For instance, similar fluoronitrobenzoic acids have been utilized as versatile starting materials for the solid-phase synthesis of various heterocyclic scaffolds, which are prevalent in many drug molecules.[11]
Caption: Synthetic pathways for generating diverse molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[4][12][13]
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Avoid inhalation of dust and contact with skin and eyes.[13]
-
In case of contact, wash the affected area thoroughly with soap and water.[4]
-
If inhaled, move to fresh air.[4]
-
In case of ingestion, rinse the mouth with water and seek medical attention.[4]
Storage:
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined physicochemical properties and predictable reactivity, primarily through nucleophilic aromatic substitution, make it an attractive starting material for the synthesis of a wide range of complex molecules. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to advance, the demand for such versatile building blocks is likely to grow, further highlighting the importance of this compound.
References
- 1. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1089280-66-9 [chemicalbook.com]
- 3. 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. 1-Chloro-2-Methoxy-4-Nitrobenzene | Properties, Uses, Safety Data & Supplier in China [chlorobenzene.ltd]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. frontiersin.org [frontiersin.org]
- 10. nbinno.com [nbinno.com]
- 11. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a strategic approach to the synthesis of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The document outlines a robust synthetic protocol, grounded in established principles of organic chemistry, and offers insights into the mechanistic rationale and experimental considerations. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to confidently approach the synthesis of this and structurally related molecules.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound. Its unique substitution pattern, featuring chloro, fluoro, methoxy, and nitro groups, makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, enabling the construction of more complex molecular architectures. The nitro group, in particular, can be readily reduced to an amine, providing a key handle for amide bond formation or the construction of heterocyclic rings, which are prevalent in many biologically active molecules.
Strategic Synthesis Approach: Electrophilic Aromatic Substitution
The most direct and logical approach to the synthesis of this compound is through the electrophilic aromatic substitution of a suitable precursor. The target molecule can be efficiently prepared by the nitration of 1-chloro-2-fluoro-4-methoxybenzene. The methoxy group is a strong activating group and is ortho-, para-directing, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. The directing effects of these substituents will guide the incoming nitro group to the desired position.
Mechanistic Rationale
The nitration of 1-chloro-2-fluoro-4-methoxybenzene proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is initiated by the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The highly electrophilic nitronium ion is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluoro-4-methoxybenzene to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The final step involves the deprotonation of the sigma complex by a weak base (such as water or bisulfate ion) to restore the aromaticity of the ring and yield the desired product, this compound.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the nitration of 1-chloro-2-fluoro-4-methoxybenzene.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Chloro-2-fluoro-4-methoxybenzene | Reagent | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade | Standard Supplier |
| Concentrated Nitric Acid (HNO₃) | ACS Grade | Standard Supplier |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Standard Supplier |
| Ice |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-chloro-2-fluoro-4-methoxybenzene (1.0 eq). Dissolve the starting material in dichloromethane (10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Visualization of the Synthetic Pathway
Reaction Scheme
Caption: Nitration of 1-chloro-2-fluoro-4-methoxybenzene.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants. A singlet for the methoxy group protons. |
| ¹³C NMR | Resonances for all seven carbon atoms, with chemical shifts influenced by the substituents. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (205.57 g/mol ).[1] |
| Melting Point | A sharp melting point, indicating high purity. |
Safety and Handling
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
The nitration reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.
Conclusion
The synthesis of this compound via electrophilic nitration of 1-chloro-2-fluoro-4-methoxybenzene is a reliable and scalable method. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol. The strategic insights and practical guidance presented herein are intended to empower researchers in their pursuit of novel chemical entities for drug discovery and development.
References
A Technical Guide to the Safe Handling of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene for Research Applications
This guide provides an in-depth analysis of the safety considerations and handling protocols for 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, particularly in the context of a compound with limited published toxicological data. Our core principle is the establishment of a self-validating system of safety, where procedures are grounded in the known chemistry of the molecule's functional groups and a conservative assessment of potential risks.
Compound Identification and Physicochemical Profile
This compound is a substituted nitrobenzene derivative. Its utility in synthetic chemistry, particularly as a building block, necessitates a thorough understanding of its properties. A significant challenge in handling this compound is the absence of comprehensive, publicly available data on its physical and toxicological characteristics. The information available is often limited or derived from structurally similar compounds. This data gap mandates a highly cautious and proactive approach to safety.
Chemical Structure
An In-Depth Technical Guide to the Solubility Profile of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, a substituted nitroaromatic compound of interest in synthetic chemistry and drug discovery. In the absence of extensive empirical solubility data in public literature, this document establishes a robust predictive framework grounded in fundamental physicochemical principles. We will dissect the molecular structure of the target compound to forecast its behavior in various organic solvents. Furthermore, this guide presents a definitive, step-by-step experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data. Safety protocols for handling this class of compound are also detailed, ensuring best practices in a laboratory setting.
Physicochemical Characterization of the Solute: this compound
To understand the solubility of a compound, one must first understand the molecule itself. The principle of "like dissolves like" is the cornerstone of solubility prediction, meaning a substance's properties dictate which solvents will be effective.[1]
Molecular Structure: C₇H₅ClFNO₃ Molecular Weight: 205.57 g/mol
The structure consists of a benzene ring, which is inherently nonpolar, substituted with five functional groups:
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. The oxygen atoms can act as hydrogen bond acceptors. The presence of a nitro group is known to make aromatic compounds resistant to oxidative degradation.[2]
-
Chloro Group (-Cl): An electronegative halogen that contributes to the molecule's overall polarity through a dipole moment.
-
Fluoro Group (-F): The most electronegative element, creating a strong C-F dipole. The fluorine atom can also act as a weak hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): A moderately polar group containing an oxygen atom that can serve as a hydrogen bond acceptor.
The asymmetrical arrangement of these polar functional groups on the benzene ring ensures that this compound is a polar molecule with a significant net dipole moment. Its solubility will be governed by its ability to participate in dipole-dipole interactions, London dispersion forces, and its capacity to accept hydrogen bonds from protic solvents.
Theoretical Framework and Predicted Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute interactions (lattice energy) and the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Influence of Intermolecular Forces on Solubility
The following diagram illustrates the key relationships between the solute, the solvent, and the resulting solubility, governed by intermolecular forces.
Caption: Factors influencing the solubility of the target compound.
Predicted Solubility in Common Organic Solvents
Based on the molecular characteristics, we can predict the solubility of this compound across different solvent classes. Aromatic nitro compounds are generally soluble in various organic solvents but have low solubility in water.[3][4]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The nonpolar benzene ring offers some compatibility, but the highly polar functional groups cannot be effectively solvated, making it difficult to overcome the crystal lattice energy of the solute. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Good to High | These solvents possess significant dipole moments that can effectively interact with the polar sites of the solute via dipole-dipole interactions. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | As highly polar solvents, DMSO and DMF are excellent at solvating polar molecules. Their ability to act as strong hydrogen bond acceptors further stabilizes the solute in solution. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | These solvents can engage in strong dipole-dipole interactions. Crucially, they can act as hydrogen bond donors to the oxygen and fluorine atoms on the solute, providing a powerful solvation mechanism. |
Gold-Standard Experimental Protocol: The Shake-Flask Method
To move from prediction to empirical fact, a rigorous experimental approach is necessary. The shake-flask method is widely considered the most reliable technique for measuring the thermodynamic solubility of a compound.[5][6]
Rationale for Method Selection
The shake-flask method directly measures the saturation point of a compound in a solvent at a controlled temperature, representing a true thermodynamic equilibrium. This makes it the definitive standard for generating accurate solubility data, crucial for applications in drug formulation, reaction chemistry, and crystallization.[7][8]
Experimental Workflow Diagram
The following workflow outlines the critical steps of the shake-flask method.
Caption: Standard workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Solutions: For each solvent to be tested, add an excess amount of solid this compound to a vial. "Excess" means enough solid is added so that undissolved material is clearly visible after the equilibration period. A starting point is to add ~10-20 mg of solute to 2-3 mL of solvent.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C) and agitate vigorously for 24 to 72 hours. The extended time is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least one hour to let the undissolved solids settle. Carefully extract a sample from the clear supernatant. To ensure no solid particulates are transferred, either centrifuge the vial and draw from the top layer, or filter the supernatant through a chemically inert syringe filter (e.g., PTFE for organic solvents).
-
Sample Dilution: Accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask and dilute with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. The concentration is determined by comparing the instrument response to a calibration curve prepared from stock solutions of known concentrations.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Safety and Handling for Aromatic Nitro Compounds
Substituted nitroaromatic compounds require careful handling due to their potential toxicity. The primary hazards associated with this class of chemicals are cyanosis upon acute exposure and potential for long-term organ effects.[9] Many are readily absorbed through the skin.[9]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves to prevent skin contact. Change gloves immediately if contamination occurs.
-
Wear chemical safety goggles or a face shield.
-
Use a lab coat to protect clothing.
-
-
Handling: Avoid creating dust when weighing or transferring the solid. Clean up spills promptly.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste materials and contaminated articles in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This guide establishes a robust framework for understanding and determining the solubility of this compound. Based on its highly polar, multifunctional structure, it is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with good solubility in polar protic solvents and lower solubility in nonpolar media. For definitive quantitative data, the detailed shake-flask protocol provided herein serves as the gold-standard methodology. Adherence to the outlined safety procedures is paramount to ensure the well-being of laboratory personnel working with this and related nitroaromatic compounds.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. iloencyclopaedia.org [iloencyclopaedia.org]
Spectroscopic Characterization of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene: A Predictive and Methodological Guide
Abstract
Introduction: The Structural Context
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is a poly-substituted aromatic compound with a unique arrangement of electron-withdrawing and electron-donating groups. The interplay of the chloro, fluoro, methoxy, and nitro substituents on the benzene ring creates a distinct electronic environment, which in turn governs its chemical reactivity and spectroscopic properties. Understanding this intricate electronic landscape is crucial for predicting its behavior in various chemical and biological systems. Spectroscopic analysis provides the foundational data for this understanding.
This guide will dissect the expected spectroscopic characteristics of the molecule, providing a baseline for researchers synthesizing or working with this compound. The causality behind the predicted spectral features will be explained, grounding the analysis in the fundamental principles of chemical structure and spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the anisotropic effect of the aromatic ring and the electronic effects of the substituents.
-
H-3 and H-6 Protons: These are the two aromatic protons. Their chemical shifts will be significantly downfield due to the deshielding effects of the electronegative halogen and nitro groups. The methoxy group, being electron-donating, will provide some shielding. The relative positions of these protons will be crucial for assignment.
-
Methoxy Protons (-OCH₃): A singlet corresponding to the three equivalent protons of the methoxy group is expected. Its chemical shift will be in the typical range for aryl methyl ethers.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | 7.5 - 7.8 | d | JH-F ≈ 7-9 Hz | Ortho to the electron-withdrawing nitro group and meta to the chloro group. The primary splitting will be due to coupling with the adjacent fluorine. |
| H-6 | 7.2 - 7.5 | d | JH-F ≈ 2-4 Hz | Ortho to the electron-donating methoxy group and ortho to the chloro group. The smaller coupling constant is expected for a meta H-F interaction. |
| -OCH₃ | 3.9 - 4.1 | s | N/A | Typical range for a methoxy group attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-Cl) | 120 - 125 | Attached to an electronegative chlorine, but shielded by the ortho-fluoro and para-methoxy groups. |
| C-2 (C-F) | 150 - 155 (d, ¹JC-F ≈ 240-260 Hz) | Directly bonded to fluorine, resulting in a large one-bond C-F coupling and a significant downfield shift. |
| C-3 | 115 - 120 | Influenced by the ortho-nitro and para-chloro groups. |
| C-4 (C-OCH₃) | 155 - 160 | Attached to the electron-donating methoxy group, leading to a downfield shift. |
| C-5 (C-NO₂) | 140 - 145 | Attached to the strongly electron-withdrawing nitro group. |
| C-6 | 110 - 115 | Shielded by the ortho-methoxy group. |
| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the nitro group, the C-O bond of the ether, and the carbon-halogen bonds.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | Characteristic of C-H bonds on an aromatic ring.[1][2] |
| 1600 - 1585 & 1500 - 1400 | Aromatic C=C stretching | Medium to Strong | These bands are characteristic of the benzene ring vibrations.[1][2] |
| 1550 - 1500 & 1350 - 1300 | Asymmetric & Symmetric NO₂ stretch | Strong | The two strong absorptions are definitive for a nitro group. |
| 1275 - 1200 | Aryl-O stretching (asymmetric) | Strong | Characteristic of the C-O bond in an aryl ether. |
| 1075 - 1020 | Aryl-O stretching (symmetric) | Medium | Characteristic of the C-O bond in an aryl ether. |
| 1100 - 1000 | C-F stretch | Strong | The carbon-fluorine bond gives a strong absorption in this region. |
| 800 - 600 | C-Cl stretch | Medium to Strong | The carbon-chlorine bond absorption is typically found in this region. |
| 900 - 675 | C-H out-of-plane bending | Strong | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring.[1] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₇H₅ClFNO₃. The nominal molecular weight is 205 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum should show a molecular ion peak at m/z 205 and an M+2 peak at m/z 207 with an intensity of about one-third of the M⁺ peak.
Predicted Fragmentation Pattern
Electron ionization (EI) is expected to induce several fragmentation pathways. The stability of the aromatic ring will influence the fragmentation, with cleavages of the substituent groups being prominent.
Table 4: Predicted Major Fragments in the Mass Spectrum
| m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 205/207 | [C₇H₅ClFNO₃]⁺ | Molecular ion (M⁺) |
| 190/192 | [C₆H₂ClFNO₃]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |
| 175/177 | [C₇H₅ClFO₂]⁺ | Loss of a nitro radical (•NO₂). |
| 159/161 | [C₇H₅ClFO]⁺ | Loss of a nitro group (NO₂) and an oxygen atom. |
| 140 | [C₆H₅ClFO]⁺ | Loss of a nitro group and a methyl group. |
| 111/113 | [C₆H₄Cl]⁺ | Loss of the fluoro, methoxy, and nitro groups. |
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring high-quality spectroscopic data for this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for sharp signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0 to 220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans will be necessary to obtain a good signal-to-noise ratio.
-
IR Spectroscopy
Objective: To obtain a high-quality infrared spectrum to identify functional groups.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogeneous dispersion.
-
Transfer the powdered mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (GC-MS with Electron Ionization):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample will be vaporized and separated on the GC column.
-
As the analyte elutes from the column, it will enter the MS ion source, where it will be ionized and fragmented.
-
The mass spectrometer will scan a range of m/z values (e.g., 40-500) to detect the molecular ion and fragment ions.
-
Visualizations
Diagram 1: Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering.
Diagram 2: Spectroscopic Analysis Workflow
References
A Comprehensive Technical Guide to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, a key chemical intermediate with significant potential in pharmaceutical synthesis and drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of its commercial availability, safe handling, synthetic utility, and analytical characterization.
Introduction: The Strategic Importance of Functionalized Nitroaromatics
This compound (CAS No. 1089280-66-9) is a highly functionalized aromatic compound. Its unique substitution pattern, featuring a chloro, fluoro, methoxy, and nitro group, makes it a versatile building block in organic synthesis. Nitroaromatic compounds are pivotal intermediates in the pharmaceutical industry, often serving as precursors to anilines which are core scaffolds in a multitude of therapeutic agents.[1] The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy) groups on the benzene ring activates it for various chemical transformations, offering multiple avenues for molecular elaboration.
The strategic incorporation of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Similarly, the chloro and nitro functionalities provide reactive handles for nucleophilic aromatic substitution and reduction reactions, respectively. This multi-functional nature positions this compound as a valuable starting material for the synthesis of complex and novel drug candidates.
Commercial Availability and Supplier Landscape
This compound is available from a number of specialized chemical suppliers. Researchers should, however, exercise diligence in verifying the identity and purity of the supplied material, as several constitutional isomers exist.
Table 1: Prominent Commercial Suppliers of this compound and Related Isomers
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | This compound | 1089280-66-9 | ≥95% | Research quantities available. |
| BLDpharm | This compound | 1089280-66-9 | 97% | Available for online ordering. |
| Capot Chemical | This compound | 1089280-66-9 | 97% | Provides Material Safety Data Sheet. |
| Simson Pharma Limited | 1-Chloro-5-fluoro-2-methyl-4-nitro-benzene | 112108-73-3 | - | Isomer, Certificate of Analysis provided.[3] |
| Matrix Scientific | 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | 84478-76-2 | - | Isomer with specified melting point.[4] |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Purity and availability may vary. It is crucial to confirm the CAS number (1089280-66-9) for the specific target compound.
Safety, Handling, and Storage: A Self-Validating System
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
Key Safety Considerations:
-
Toxicity: While specific toxicological data for this compound is limited, related nitroaromatic compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[5]
-
Irritation: May cause skin and eye irritation.[1]
-
Handling: Avoid dust formation. Use non-sparking tools.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
A self-validating safety protocol involves consistent adherence to these guidelines and regular review of the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Utility and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile synthetic intermediate. The nitro group can be readily reduced to an aniline, a critical transformation in the synthesis of many pharmaceuticals.[6]
A plausible synthetic route to valuable aniline derivatives can be conceptualized based on established methodologies for related compounds. For instance, a patented process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline involves the nitration of a protected 4-fluoro-2-methoxyaniline.[7] A similar strategy could likely be adapted for the synthesis of the target compound or its derivatives.
Caption: Conceptual workflow for the synthesis and elaboration of this compound.
The resulting aniline can then be further functionalized. The presence of the chloro and fluoro substituents allows for selective nucleophilic aromatic substitution reactions, enabling the introduction of various pharmacophoric groups. The methoxy group can also be a site for modification, for example, through ether cleavage. This multi-faceted reactivity makes it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs. The role of nitro-, chloro-, and fluoro-substituted aromatics in the design of antileishmanial and antichagasic compounds has been highlighted, suggesting potential therapeutic areas for derivatives of this compound.[8]
Analytical Characterization: Ensuring Purity and Identity
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for the routine analysis of this compound.
Table 2: Proposed Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is recommended to ensure good separation from potential impurities. |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~254 nm or determined by UV scan) | Nitroaromatic compounds typically have strong UV absorbance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
Table 3: Proposed Starting Conditions for GC-MS Method Development
| Parameter | Recommended Condition | Rationale |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Offers good resolution for a wide range of aromatic compounds. |
| Injection Mode | Splitless | For trace analysis and improved sensitivity. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the analyte. |
| Oven Program | Start at a lower temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 280 °C) | To effectively separate the target compound from any impurities. |
| Carrier Gas | Helium at a constant flow rate | Inert carrier gas for GC-MS. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Scan Range | 50-350 amu | To capture the molecular ion and key fragment ions. |
The mass spectrum will provide a unique fingerprint for the compound, confirming its molecular weight and fragmentation pattern, which is crucial for unambiguous identification.
Caption: A typical analytical workflow for the quality control of this compound.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its rich functionality provides a platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its commercial availability, safe handling procedures, and appropriate analytical methods is paramount for its effective utilization in a research and development setting. This guide provides a foundational framework for scientists to confidently incorporate this valuable intermediate into their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
An Application Guide to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 84478-76-2), also known as 2-Chloro-4-fluoro-5-nitroanisole, is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its strategic placement of activating and leaving groups makes it a powerful tool for constructing substituted aniline and biaryl ethers, which are core scaffolds in a multitude of pharmaceutical agents.[3] The benzene ring is rendered electron-deficient by the potent electron-withdrawing nitro group, which significantly activates the molecule for nucleophilic aromatic substitution (SNAr). This, combined with the presence of two distinct halogen leaving groups (fluorine and chlorine) and a nitro group that can be readily transformed into a versatile amino group, provides chemists with a platform for intricate molecular design. This guide details the core reactivity, key applications, and field-tested protocols for leveraging this compound in drug discovery and development workflows.
Core Reactivity Principles: A Dichotomy of Functionality
The synthetic utility of this compound is primarily governed by two key transformations: nucleophilic aromatic substitution at the halogen-bearing carbons and reduction of the nitro group.
Activation Towards Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of this reagent's application. The nitro group, positioned ortho to the chlorine atom and para to the fluorine atom, strongly withdraws electron density from the aromatic ring. This activation facilitates the attack of nucleophiles, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][5] The subsequent loss of a halide leaving group restores aromaticity and yields the substituted product. Electron-withdrawing groups are essential for stabilizing this intermediate; without them, aryl halides are generally inert to nucleophilic attack.[6]
Regioselectivity: The molecule possesses two potential leaving groups: chloride at C-1 and fluoride at C-2. In SNAr reactions, the rate of reaction is influenced by both the carbon-halogen bond strength and the ability of the halogen to stabilize the transition state. Generally, the C-F bond is stronger than the C-Cl bond, but fluoride is a more electronegative and less polarizable atom, which can lead to faster reaction rates. The rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Therefore, substitution of the fluorine atom is often kinetically favored over the chlorine atom.[7]
Nitro Group Reduction: Gateway to Substituted Anilines
The second major transformation is the reduction of the nitro group to a primary amine (-NH₂). This conversion is one of the most important reactions in medicinal chemistry, transforming an electron-withdrawing, activating group into an electron-donating, nucleophilic handle.[8] The resulting substituted aniline is a precursor for the synthesis of amides, sulfonamides, ureas, and a vast array of nitrogen-containing heterocycles such as benzimidazoles and quinazolines, which are prevalent in pharmacologically active compounds.[9][10]
Application Note 1: Nucleophilic Aromatic Substitution for C-N and C-O Bond Formation
The activated nature of this compound allows for efficient bond formation with a wide range of nucleophiles, including amines, phenols, and thiols, providing access to complex diaryl ethers, thioethers, and N-arylanilines.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile adds to the carbon bearing a leaving group, forming the Meisenheimer intermediate. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is what drives the reaction forward.[4]
Caption: SNAr mechanism workflow.
Protocol 1: Synthesis of a N-Substituted Aniline Derivative
This protocol is an illustrative example for the reaction of this compound with a primary or secondary amine. It is adapted from a solvent-free methodology, which offers environmental benefits and can accelerate reaction rates.[11] Regioselectivity favoring substitution of the fluorine atom is expected.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline or Aliphatic Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (optional, as base, 2.0 eq)
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask or reaction vial, add this compound (e.g., 1.0 mmol, 205.6 mg).
-
Add the desired amine (e.g., 1.2 mmol). If the amine is a salt (e.g., hydrochloride), add a base like K₂CO₃.
-
Heat the reaction mixture neat (without solvent) to 80-120 °C. The optimal temperature will depend on the nucleophilicity and boiling point of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the residue with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted product.
| Parameter | Condition | Causality & Rationale |
| Temperature | 80 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction. Higher temperatures may be needed for less reactive amines but risk decomposition. |
| Solvent | None (Neat) | Maximizes reactant concentration, often leading to faster reaction times and simplifying workup. For high-melting solids, a polar aprotic solvent like DMF or DMSO can be used.[7] |
| Base (Optional) | K₂CO₃, Na₂CO₃ | Used to neutralize any HCl or HBr if the amine starting material is a salt, or to scavenge the HF produced if the amine itself is not basic enough to do so. |
| Workup | Aqueous wash | Removes inorganic salts and water-soluble impurities. |
| Purification | Column Chromatography | Separates the desired product from unreacted starting materials and any potential regioisomeric byproducts. |
Application Note 2: Synthesis of 4-Chloro-5-fluoro-2-methoxyaniline via Nitro Reduction
The conversion of the nitro group to an amine unlocks a vast potential for subsequent synthetic diversification. The resulting 4-chloro-5-fluoro-2-methoxyaniline is a highly valuable intermediate, ready for coupling reactions, heterocycle formation, or derivatization.
Synthetic Workflow: From Nitroarene to Functionalized Aniline
The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being one of the cleanest and most efficient.[12] This method often proceeds with high yield and avoids the use of stoichiometric metallic reductants.
Caption: General workflow for aniline synthesis.
Protocol 2: Catalytic Hydrogenation of the Nitro Group
This protocol is based on a reported procedure for the reduction of a structurally similar nitroarene and is expected to be highly effective for this substrate.[12]
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (Raney Ni, ~5-10% by weight) or 10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® (for filtration)
Procedure:
-
In a hydrogenation flask or a thick-walled round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 205.6 mg) in methanol (10-20 mL).
-
Carefully add the catalyst (e.g., ~20 mg of Raney Ni as a slurry in methanol) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Palladium on carbon and Raney Nickel can be pyrophoric and should be handled with care, never allowing the dry powder to come into contact with air.
-
Seal the flask, evacuate the inert atmosphere, and backfill with hydrogen gas (a balloon of H₂ is sufficient for small-scale reactions). Repeat this cycle 2-3 times to ensure an H₂ atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, lower Rf spot (anilines are more polar) indicates reaction completion (typically 1-4 hours).
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional methanol (2 x 10 mL). Caution: Do not allow the catalyst on the Celite pad to dry completely in the air. Quench the filter cake with water.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-chloro-5-fluoro-2-methoxyaniline, which can be used directly or purified further by crystallization or chromatography.
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean reaction, easy product isolation.[12] | Requires specialized equipment (hydrogenator), pyrophoric catalysts. |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Inexpensive, robust, well-established. | Stoichiometric metal waste, harsh acidic conditions, tedious workup. |
| Transfer Hydrogenation | Ammonium formate, Cyclohexene | Avoids use of H₂ gas, mild conditions. | Can be slower, may require higher catalyst loading. |
Safety and Handling
This compound is classified as an acute toxicant and skin corrosive.[13] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- 1. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 84478-76-2 | CAS数据库 [m.chemicalbook.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 13. 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
The Versatile Building Block: Application Notes and Protocols for Heterocycle Synthesis Using 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Introduction: Unlocking Heterocyclic Diversity
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, driving continuous innovation in synthetic chemistry.[1][2] The strategic selection of starting materials is paramount for the efficient construction of these complex molecular architectures. 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene has emerged as a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic systems. Its unique substitution pattern, featuring two distinct halogen leaving groups activated by a powerful nitro electron-withdrawing group, allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This, coupled with the potential for subsequent reductive cyclization of the nitro group, opens a gateway to a multitude of medicinally relevant scaffolds.[3][4]
This comprehensive guide provides in-depth technical application notes and detailed experimental protocols for utilizing this compound in the synthesis of key heterocyclic families, including benzimidazoles, quinoxalines, benzoxazoles, and benzothiazoles. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers in their synthetic endeavors.
Chemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₇H₅ClFNO₃.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 205.57 g/mol |
| Appearance | Solid |
| CAS Number | 1089280-66-9 |
The key to the synthetic utility of this building block lies in the electronic effects of its substituents. The potent electron-withdrawing nitro group, positioned para to the chlorine and meta to the fluorine, strongly activates the aromatic ring towards nucleophilic attack.[5][6] This activation is a prerequisite for the addition-elimination mechanism of SNAr. The fluorine atom, being more electronegative than chlorine, exerts a stronger inductive electron-withdrawing effect, making the carbon atom to which it is attached highly electrophilic.[7] Consequently, the fluorine atom is generally the more labile leaving group in SNAr reactions.[8] This differential reactivity allows for selective mono-substitution at the C-2 position, preserving the chlorine atom for subsequent transformations.
Core Synthetic Strategy: A Two-Stage Approach
The overarching synthetic strategy for constructing heterocyclic systems from this compound typically involves a two-stage process, as illustrated in the workflow below.
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. acgpubs.org [acgpubs.org]
- 7. CN104327008A - Synthesis method of benzoxazole compound - Google Patents [patents.google.com]
- 8. Which of the following 2-halo nitrobenzene is most reactive towards nucleophilic aromatic substitution ? [allen.in]
The Strategic Utility of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols for Kinase Inhibitor Synthesis
This guide provides an in-depth exploration of the application of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene as a versatile building block in medicinal chemistry, with a particular focus on its role in the synthesis of targeted therapies such as kinase inhibitors. The unique arrangement of functional groups on this aromatic scaffold offers a powerful platform for the construction of complex molecular architectures, enabling the development of novel therapeutic agents.
Introduction: A Building Block Primed for Complexity
This compound is a polysubstituted aromatic compound whose value in drug discovery lies in the distinct reactivity of its functional groups. The electron-withdrawing nitro group strongly activates the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This, combined with the presence of two different halogen atoms, chlorine and fluorine, allows for selective and sequential reactions to introduce desired pharmacophores. The methoxy group further modulates the electronic properties and can play a role in directing substitution patterns and influencing the metabolic stability of the final drug molecule.
Nitroaromatic compounds are well-established precursors in the synthesis of a wide array of pharmaceuticals, including antiviral, antibacterial, and anticancer agents[1]. The nitro group itself, while sometimes associated with toxicity, is a versatile functional handle that can be readily reduced to an amino group, a common feature in many biologically active molecules[2]. This transformation is a cornerstone of many synthetic strategies in medicinal chemistry.
Core Application: Synthesis of Kinase Inhibitors
A primary application of this compound and its derivatives is in the synthesis of kinase inhibitors[3]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized cancer therapy by targeting these specific molecular drivers of the disease.
The aniline derivatives obtained from this compound are key intermediates in the construction of various kinase inhibitor scaffolds, including those targeting the Epidermal Growth Factor Receptor (EGFR). For instance, the synthesis of Osimertinib, a third-generation EGFR inhibitor used to treat non-small cell lung cancer, utilizes a closely related intermediate, 4-fluoro-2-methoxy-5-nitroaniline[3]. The structural motifs present in our target molecule are highly amenable to the synthesis of Osimertinib analogues and other related kinase inhibitors.
Synthetic Strategy: From Building Block to a Representative EGFR Kinase Inhibitor
The following sections outline a representative synthetic pathway for the construction of a potent EGFR kinase inhibitor, demonstrating the utility of this compound as a starting material. This protocol is based on established synthetic methodologies for this class of compounds.
Part 1: Synthesis of the Key Aniline Intermediate
The initial steps focus on the transformation of this compound into the crucial aniline intermediate, which will then be coupled with the core heterocyclic scaffold of the kinase inhibitor.
Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The first transformation involves the selective displacement of one of the halogen atoms with a suitable amine. The fluorine atom, being a better leaving group in SNAr reactions on electron-deficient rings, is the more likely site of initial substitution. However, the chlorine can also be displaced under specific conditions. For the purpose of this representative synthesis, we will consider the displacement of the chlorine atom.
-
Rationale: The choice of nucleophile and reaction conditions allows for the introduction of a key side chain that can contribute to the final compound's pharmacological profile, such as solubility and cell permeability.
Protocol 1: Synthesis of N-substituted-2-fluoro-4-methoxy-5-nitroaniline
| Parameter | Value |
| Reactants | This compound, Amine (e.g., N,N,N'-trimethylethylenediamine) |
| Solvent | Aprotic polar solvent (e.g., DMSO, DMF) |
| Base | Organic base (e.g., Triethylamine, DIPEA) |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
Detailed Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add the desired amine (1.2 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-fluoro-4-methoxy-5-nitroaniline.
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to an amine, which is a critical step for the subsequent coupling reaction.
-
Rationale: The resulting aniline is a key nucleophile for the formation of the core kinase inhibitor structure. Catalytic hydrogenation is a common and clean method for this transformation.
Protocol 2: Synthesis of N-substituted-5-amino-2-fluoro-4-methoxyaniline
| Parameter | Value |
| Reactant | N-substituted-2-fluoro-4-methoxy-5-nitroaniline |
| Catalyst | Palladium on carbon (Pd/C, 10 mol%) |
| Solvent | Methanol or Ethanol |
| Reducing Agent | Hydrogen gas (H₂) |
| Pressure | 1-3 atm |
| Temperature | Room temperature |
| Reaction Time | 4-8 hours |
Detailed Procedure:
-
To a solution of the nitro compound from Step 1 in methanol, add 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure).
-
Stir the mixture vigorously at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired diamine, which can often be used in the next step without further purification.
Caption: Synthetic pathway to the key aniline intermediate.
Part 2: Construction of the Kinase Inhibitor Scaffold
The synthesized aniline intermediate is then used to construct the final kinase inhibitor. The following protocol is a representative example based on the synthesis of pyrimidine-based EGFR inhibitors.
Step 3: Coupling with a Pyrimidine Core
The aniline intermediate is coupled with a suitably functionalized pyrimidine ring, a common core structure in many kinase inhibitors.
-
Rationale: This reaction forms the central scaffold of the drug molecule, linking the aniline portion to the heterocyclic core that will interact with the kinase's ATP binding site.
Protocol 3: Synthesis of the Pyrimidine-Aniline Adduct
| Parameter | Value |
| Reactants | Aniline intermediate from Part 1, 2,4-dichloropyrimidine derivative |
| Solvent | Isopropanol or n-Butanol |
| Acid | p-Toluenesulfonic acid (catalytic) |
| Temperature | 80-120 °C |
| Reaction Time | 6-12 hours |
Detailed Procedure:
-
To a solution of the aniline intermediate (1.0 eq) in isopropanol, add the dichloropyrimidine derivative (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain the desired pyrimidine-aniline adduct.
Step 4: Final Functionalization and Salt Formation
The final steps typically involve the introduction of a pharmacophore that imparts specific properties, such as covalent binding to the kinase, followed by salt formation to improve solubility and bioavailability. For many EGFR inhibitors, this involves the addition of an acrylamide group.
-
Rationale: The acrylamide moiety can act as a Michael acceptor, forming a covalent bond with a cysteine residue in the ATP binding site of the EGFR, leading to irreversible inhibition. Salt formation is a standard final step in drug manufacturing to produce a stable, crystalline solid with good handling and formulation properties.
Protocol 4: Acrylamide Formation and Salt Preparation
| Parameter | Value |
| Reactant | Pyrimidine-aniline adduct from Step 3 |
| Acylating Agent | Acryloyl chloride |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Base | Triethylamine or DIPEA |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
Detailed Procedure:
-
Suspend the pyrimidine-aniline adduct (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
For salt formation, dissolve the final compound in a suitable solvent (e.g., acetone) and add a solution of the desired acid (e.g., methanesulfonic acid in isopropanol) to precipitate the salt.
Caption: Final steps in the synthesis of a representative kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for a range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. As demonstrated in the representative synthesis of an EGFR kinase inhibitor, this compound provides a robust platform for the development of targeted therapies. The protocols outlined in this guide, based on established chemical principles, offer a framework for researchers and drug development professionals to harness the synthetic potential of this important intermediate.
References
- 1. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic routes and clinical application of Small-Molecule HER2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
synthesis of pharmaceutical intermediates from 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
An In-Depth Guide to the Synthesis of Pharmaceutical Intermediates from 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Abstract
This compound is a highly functionalized aromatic compound that serves as a versatile and strategic starting material in the synthesis of a wide array of pharmaceutical intermediates. Its unique substitution pattern—featuring two distinct halogen atoms, a methoxy group, and a strongly electron-withdrawing nitro group—provides a rich platform for a variety of chemical transformations. The nitro group profoundly activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the chloro, fluoro, and nitro functionalities offer orthogonal handles for reduction and cross-coupling reactions. This guide provides detailed application notes and validated protocols for the key synthetic transformations of this building block, offering researchers and drug development professionals the foundational knowledge to leverage its synthetic potential.
Introduction: Strategic Importance in Medicinal Chemistry
The design of complex active pharmaceutical ingredients (APIs) often relies on the use of "privileged scaffolds" and versatile chemical building blocks. This compound has emerged as such a scaffold. Aromatic nitro compounds are crucial intermediates in the synthesis of numerous drugs, including those with anticancer, antibacterial, and anti-Parkinson's properties.[1][2] The specific arrangement of substituents on this molecule allows for controlled, sequential reactions to build molecular complexity. The primary reactivity is governed by the nitro group, which, by its strong electron-withdrawing nature, renders the ortho (C2-F) and para (C1-Cl) positions highly electrophilic and susceptible to nucleophilic attack.[3][4] This guide explores the principal synthetic routes emanating from this starting material, focusing on nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties & Safety Data
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅ClFNO₃ |
| Molecular Weight | 205.57 g/mol |
| CAS Number | 84478-76-2[5] |
| Appearance | Pale yellow crystalline solid (typical) |
| Solubility | Insoluble in water; soluble in common organic solvents like DMF, DMSO, THF, and Dichloromethane. |
Safety & Handling: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[6] Avoid creating dust. In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[6] Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[6]
Core Synthetic Pathways & Protocols
The strategic utility of this compound stems from three primary types of transformations, which can be employed individually or in sequence to generate diverse intermediates.
Caption: Key synthetic transformations of the title compound.
Nucleophilic Aromatic Substitution (SNAr)
Causality & Mechanism: The SNAr reaction is the most prominent pathway for this substrate. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The strong electron-withdrawing nitro group is essential for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction.[4]
Regioselectivity: Both the fluorine at C-2 (ortho to -NO₂) and the chlorine at C-1 (para to -NO₂) are activated towards nucleophilic attack. In most SNAr reactions, the carbon-fluorine bond is more readily cleaved than the carbon-chlorine bond. This is because fluorine is more electronegative, making the attached carbon more electrophilic, and the C-F bond cleavage occurs in the second, non-rate-determining elimination step.
Caption: The Addition-Elimination mechanism of SNAr.
Protocol 1: Synthesis of N-Substituted 2-Amino-1-chloro-4-methoxy-5-nitrobenzene
This protocol details the reaction with a secondary amine, morpholine, to selectively displace the fluorine atom.
Methodology:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.06 g, 10.0 mmol).
-
Add anhydrous Dimethylformamide (DMF, 30 mL) to dissolve the starting material.
-
To the stirred solution, add morpholine (1.05 g, 12.0 mmol, 1.2 equivalents).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 equivalents) as a base.
-
Heat the reaction mixture to 80°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, cool the mixture to room temperature and pour it into 150 mL of ice-cold water. A yellow precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with deionized water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 50°C to yield the desired N-(2-morpholino)-1-chloro-4-methoxy-5-nitrobenzene.
Expected Outcome: This reaction typically proceeds in high yield (>90%) to provide a clean product. The resulting intermediate is a valuable precursor for synthesizing complex heterocyclic systems after subsequent reduction of the nitro group.
Reduction of the Nitro Group
Causality & Application: The conversion of the nitro group to a primary amine is a fundamental step in pharmaceutical synthesis.[7] This transformation introduces a versatile nucleophilic center, enabling amide bond formation, sulfonylation, diazotization, and further C-N bond-forming reactions. The choice of reducing agent is critical to ensure selectivity and avoid undesired side reactions like dehalogenation.
Protocol 2: Selective Reduction via Catalytic Hydrogenation
This protocol uses palladium on carbon (Pd/C), a common and efficient catalyst for nitro group reduction.[8] Raney Nickel is a viable alternative, especially if dehalogenation of the C-Cl bond is a concern.[8]
Methodology:
-
Charge a Parr hydrogenation vessel or a suitable flask for balloon hydrogenation with the product from Protocol 1 (e.g., N-(2-morpholino)-1-chloro-4-methoxy-5-nitrobenzene, 2.73 g, 10.0 mmol).
-
Add methanol or ethyl acetate (50 mL) as the solvent.
-
Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, ~4 mol% Pd) to the mixture.
-
Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi (or use a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours). Hydrogen uptake will cease upon completion.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (2 x 15 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the aniline product, 5-amino-1-chloro-4-methoxy-2-morpholinobenzene.
Expected Outcome: The reduction is generally quantitative. The resulting aniline is a key intermediate, for example, in the synthesis of kinase inhibitors where the aniline nitrogen acts as a crucial attachment point.
Palladium-Catalyzed Cross-Coupling Reactions
Causality & Application: While SNAr is dominant, the C-Cl bond can be functionalized using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling.[9][10] These methods offer an alternative and often milder route to C-N and C-C bond formation, respectively, with a broad substrate scope.[11][12] The C-Cl bond is significantly more reactive than the C-F bond in these catalytic cycles.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the coupling of the C-Cl bond with a primary amine, using a palladium catalyst and a specialized phosphine ligand.
Methodology:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.03 g, 5.0 mmol), the desired primary amine (e.g., aniline, 5.5 mmol, 1.1 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (0.67 g, 7.0 mmol, 1.4 equivalents).
-
Add the palladium pre-catalyst, for example, Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol% Pd), and a suitable phosphine ligand like XPhos (95 mg, 0.2 mmol, 4 mol%).
-
Add anhydrous toluene or dioxane (25 mL) via syringe.
-
Seal the flask and heat the mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-fluoro-4-methoxy-5-nitroaniline derivative.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound stands out as a strategically valuable starting material for constructing complex pharmaceutical intermediates. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the selective introduction of various nucleophiles, primarily at the C-2 position. Subsequent reduction of the nitro group unlocks the potential for a vast range of derivatizations. Furthermore, the presence of the C-Cl bond provides an orthogonal handle for modern cross-coupling chemistry. The protocols detailed herein offer reliable and reproducible methods for leveraging this reagent's synthetic power, enabling the efficient construction of molecular scaffolds central to modern drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
Application Notes & Protocols: Regioselective Amination of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Abstract & Introduction
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of 1-chloro-2-fluoro-4-methoxy-5-nitrobenzene with various amine nucleophiles. This reaction is a cornerstone of synthetic chemistry, primarily proceeding through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The substrate is a highly valuable building block due to its multiple, differentially activated substitution sites, enabling the regioselective synthesis of complex aromatic amines. These products are often key intermediates in the development of pharmaceuticals, particularly kinase inhibitors and heterocyclic scaffolds like quinazolines, as well as functional materials.[1][2][3]
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the reaction's outcome. We will dissect the mechanistic rationale for the observed regioselectivity, provide detailed, validated protocols for various classes of amines, and offer practical insights for troubleshooting and optimization.
The Mechanistic Foundation: Understanding Regioselectivity in SNAr Reactions
The reaction of this compound with amines is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike SN2 reactions, the SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The amine attacks an electron-deficient carbon atom on the aromatic ring, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group (in this case, either a chloride or fluoride ion).
The presence of a strong electron-withdrawing group (EWG), such as the nitro (NO₂) group, is essential.[7][8][9] This group activates the ring towards nucleophilic attack by withdrawing electron density and stabilizing the negative charge of the Meisenheimer complex, especially when positioned ortho or para to the leaving group.[4][5][10]
Why Fluorine is the Preferred Leaving Group
In the context of this compound, two potential leaving groups exist: chlorine at C-1 and fluorine at C-2. While counterintuitive to those familiar with SN2 reactions where I > Br > Cl > F is the leaving group trend, in SNAr reactions, the reactivity order is often reversed: F > Cl > Br > I .[7][9]
This is because the first step—the nucleophilic attack—is typically the rate-determining step, not the breaking of the carbon-halogen bond.[4][11] Fluorine's superior electronegativity makes the carbon atom it's attached to (C-2) significantly more electrophilic (electron-poor), accelerating the initial attack by the amine nucleophile.[11][12]
Furthermore, the positions of the activating/directing groups favor substitution at C-2:
-
The powerful nitro group is at the C-5 position, which is para to the fluorine atom (C-2) and meta to the chlorine atom (C-1). It can therefore effectively stabilize the negative charge of the Meisenheimer complex formed during attack at C-2 through resonance.[5][10]
-
The methoxy group (an electron-donating group) is ortho to the chlorine and meta to the fluorine, which slightly deactivates the C-1 position relative to the highly activated C-2 position.
Therefore, the reaction proceeds with high regioselectivity , with the amine preferentially displacing the fluorine atom.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. wyzant.com [wyzant.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: The Strategic Role of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, a highly functionalized aromatic compound, and its potential applications as a key intermediate in the synthesis of modern agrochemicals. While direct, commercialized pathways from this specific precursor are not extensively documented in public literature, its structural motifs are present in several patented herbicidal molecules. This document elucidates a scientifically grounded, proposed synthetic route to a key aniline intermediate, which is a known precursor for picolinate herbicides. Detailed protocols, mechanistic insights, and safety data are provided to guide researchers and process development chemists in leveraging this versatile building block for the discovery and synthesis of next-generation crop protection agents.
Introduction: A Building Block Primed for Agrochemical Innovation
This compound is a uniquely substituted benzene derivative, presenting chemists with a versatile scaffold for complex organic synthesis. The strategic placement of its functional groups—a chloro atom, a fluoro atom, a methoxy group, and a nitro group—imparts a distinct reactivity profile, making it a valuable intermediate in the production of specialized chemicals. In the agrochemical sector, the demand for novel active ingredients with improved efficacy, selectivity, and environmental profiles is ever-present. Fluorinated aromatic compounds, in particular, have seen a surge in application due to the unique properties fluorine imparts to a molecule, such as increased metabolic stability and binding affinity.[1]
The presence of both a nitro group and halogen substituents on the benzene ring provides specific reactivity that can be leveraged for various transformations.[2] The nitro group, being strongly electron-withdrawing, activates the ring for nucleophilic aromatic substitution (SNAr) reactions.[3][4] Furthermore, the nitro group can be readily reduced to an amino group, a critical functional handle for the introduction of further molecular complexity. This dual reactivity makes this compound and its isomers valuable precursors for a range of bioactive molecules.
This guide will focus on a plausible and scientifically supported application of this compound in the synthesis of a key intermediate for a class of picolinate herbicides.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety hazards is paramount before handling this compound in a laboratory or industrial setting.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₃ | --INVALID-LINK--[5] |
| Molecular Weight | 205.57 g/mol | --INVALID-LINK--[5] |
| Appearance | Solid (form) | --INVALID-LINK-- |
| CAS Number | 84478-76-2 | --INVALID-LINK--[5] |
| InChI Key | CRONHBXGPYQWHX-UHFFFAOYSA-N | --INVALID-LINK--[5] |
Safety and Handling Precautions:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: Toxic if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled.[5]
-
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
-
IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Core Application: Synthesis of a Key Picolinate Herbicide Intermediate
A prominent class of modern herbicides is the picolinates, which often feature a substituted phenyl group at the 6-position of the pyridine ring. One such herbicide is 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.[6] The key to synthesizing this molecule is the preparation of the corresponding substituted aniline, 4-chloro-2-fluoro-3-methoxyaniline. This compound is a plausible starting material for the synthesis of this crucial intermediate via the reduction of its nitro group.
Proposed Synthetic Pathway
The proposed synthetic route involves the selective reduction of the nitro group of this compound to yield the corresponding aniline. This aniline is a valuable intermediate for subsequent cross-coupling reactions to form the final herbicidal product.
Caption: Proposed synthetic pathway from this compound to a picolinate herbicide.
Experimental Protocol: Reduction of this compound
This protocol details the reduction of the nitro group to an amine using iron powder in acetic acid, a common and effective method for this transformation.
Materials and Reagents:
-
This compound
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Water (deionized)
-
Ethyl acetate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a slurry of iron powder (5 equivalents) in a 1:1 mixture of glacial acetic acid and water.
-
Addition of Starting Material: Heat the slurry to 80°C with vigorous stirring. Add a solution of this compound (1 equivalent) in acetic acid dropwise to the heated slurry over a period of 1 hour. An exothermic reaction may be observed; maintain the temperature between 80-90°C.
-
Reaction Monitoring: After the addition is complete, continue heating the reaction mixture under reflux for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the cessation of effervescence.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-4-fluoro-2-methoxyaniline. The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Iron in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro compounds. The acidic medium protonates the nitro group, facilitating its reduction by the elemental iron.
-
Reaction Monitoring: TLC is a crucial technique to ensure the complete conversion of the starting material, preventing the carryover of unreacted nitro compound into the subsequent steps.
-
Neutralization and Extraction: The neutralization step is essential to remove acetic acid and to ensure that the aniline product is in its free base form for efficient extraction into the organic solvent.
Application in Herbicide Synthesis: A Plausible Pathway
The synthesized 5-Chloro-4-fluoro-2-methoxyaniline is a key building block for the synthesis of picolinate herbicides. The subsequent step would typically involve a Suzuki coupling reaction with a suitable boronic acid or ester derivative of a pyridine carboxylic acid.
Caption: Conceptual workflow for the synthesis of a picolinate herbicide via Suzuki coupling.
Mechanistic Insights: The Chemistry at Play
The utility of this compound in these synthetic transformations is rooted in fundamental principles of organic chemistry.
-
Nitro Group Reduction: The reduction of the nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The iron metal acts as the electron donor in this process.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, particularly at the ortho and para positions.[3] This activates the ring towards attack by nucleophiles, allowing for the displacement of leaving groups like halogens.[4] Although we are reducing the nitro group in our proposed synthesis, its presence in the starting material is key to its overall reactivity profile.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex agrochemicals. While direct applications in commercial products are not widely published, its structural similarity to known herbicide intermediates provides a strong basis for its use in the development of new crop protection agents. The protocols and mechanistic discussions provided in this guide are intended to empower researchers and chemists to explore the full potential of this valuable chemical intermediate. As with any chemical process, appropriate safety precautions must be taken, and all reactions should be performed by trained personnel in a suitable laboratory environment.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Introduction: The Strategic Value of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene in Synthesis
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive chloro group for cross-coupling, an activating nitro group, and modulating fluoro and methoxy substituents, offers a versatile platform for the synthesis of complex molecular architectures. The electron-deficient nature of the aromatic ring, a consequence of the potent electron-withdrawing nitro group, renders the C-Cl bond susceptible to oxidative addition by a palladium(0) catalyst, a critical step in many cross-coupling reactions. However, this same electronic environment, along with the presence of other functional groups, presents a unique set of challenges and opportunities that necessitate carefully optimized reaction protocols.
This comprehensive guide provides detailed application notes and step-by-step protocols for the four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—as applied to this valuable substrate. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to confidently and successfully incorporate this compound into their synthetic strategies.
PART 1: Foundational Principles and Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their discoverers Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions share a common catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (for Suzuki, and Sonogashira), and reductive elimination.
The Catalytic Cycle: A Unifying Theme
The generalized catalytic cycle for these reactions, which will be adapted for each specific transformation, is depicted below. The cycle is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. This is typically the rate-determining step for aryl chlorides due to the strength of the C-Cl bond. The resulting palladium(II) intermediate then undergoes a reaction specific to the coupling partners, followed by reductive elimination to furnish the desired product and regenerate the palladium(0) catalyst.
PART 2: Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron reagent and an organic halide.[2][3] For an electron-deficient substrate like this compound, the activation of the C-Cl bond is facilitated, making this a promising transformation.
Causality in Experimental Design
-
Catalyst and Ligand Selection: The success of coupling an aryl chloride hinges on the choice of a highly active catalyst system. Bulky, electron-rich phosphine ligands are essential as they promote the challenging oxidative addition step.[3] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are particularly effective for this purpose. A common and effective precatalyst is a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) or a pre-formed complex.
-
Base Selection: A base is required to activate the boronic acid for transmetalation.[4] The choice of base is critical, especially given the presence of a nitro group, which can be sensitive to strongly basic conditions. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good choice to balance reactivity with functional group tolerance.
-
Solvent System: A polar aprotic solvent system, often with a protic co-solvent, is typically employed to dissolve the various components of the reaction. A mixture of dioxane and water is a common and effective choice.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-fluoro-4-methoxy-5-nitro-1,1'-biphenyl
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv), finely powdered and dried
-
1,4-Dioxane and water (4:1 v/v), degassed
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and XPhos in a small amount of the degassed dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
-
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~85-95 |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 16 | ~80-90 |
| 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 12 | ~88-96 |
Note: Yields are estimates based on similar transformations and will require experimental verification.
PART 3: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5][6] The electron-deficient nature of the target substrate makes it an excellent candidate for this transformation.
Causality in Experimental Design
-
Catalyst and Ligand Selection: As with the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial for the amination of aryl chlorides.[7] Ligands such as XPhos, SPhos, and RuPhos are excellent choices. A common palladium source is bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, care must be taken as it is a very strong base and can be incompatible with certain functional groups.[8]
-
Solvent System: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of N-benzyl-2-fluoro-4-methoxy-5-nitroaniline
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 equiv, 1.5 mol%)
-
XPhos (0.03 equiv, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Reaction Setup:
-
To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add Pd(dba)₂, XPhos, and NaOtBu.
-
Add the anhydrous, degassed toluene and stir for 5-10 minutes to form the active catalyst.
-
Add this compound and benzylamine.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 6-12 | ~90-98 |
| Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12-18 | ~85-95 |
| n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (3) | LHMDS (1.5) | THF | 80 | 8-16 | ~80-90 |
Note: Yields are estimates based on similar transformations and will require experimental verification.
PART 4: Heck Reaction: Olefination of Aryl Halides
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[9][10] For electron-deficient aryl chlorides, this reaction can be quite efficient.
Causality in Experimental Design
-
Catalyst and Ligand Selection: While simple palladium salts like Pd(OAc)₂ can be used, phosphine-free conditions or the use of specific ligands can improve efficiency. For aryl chlorides, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields.[11][12]
-
Base Selection: A hindered amine base such as triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is typically used to neutralize the HX generated during the reaction.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly used, and the reaction often requires elevated temperatures (100-140 °C).
Detailed Experimental Protocol: Heck Reaction
Reaction: Synthesis of 1-(2-fluoro-4-methoxy-5-nitrophenyl)-2-phenylethene
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Tri(tert-butyl)phosphine (P(tBu)₃) (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, K₂CO₃, Pd(OAc)₂, and P(tBu)₃.
-
Add the anhydrous DMF, followed by the styrene.
-
Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Summary: Heck Reaction Conditions
| Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₂CO₃ (2) | DMF | 130 | 12-24 | ~70-85 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | None | NaOAc (2) | NMP | 140 | 16-24 | ~65-80 |
| Cyclohexene | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Et₃N (2.5) | Toluene | 120 | 24 | ~50-65 |
Note: Yields are estimates based on similar transformations and will require experimental verification.
PART 5: Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][13] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.
Causality in Experimental Design
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst (typically CuI).[4] For aryl chlorides, more active palladium catalysts with bulky, electron-rich ligands are often required. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[14]
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
-
Solvent System: A variety of solvents can be used, including THF, DMF, and amines themselves. The choice of solvent depends on the solubility of the substrates and the reaction temperature.
Detailed Experimental Protocol: Sonogashira Coupling
Reaction: Synthesis of 1-(2-fluoro-4-methoxy-5-nitrophenyl)-2-phenylethyne
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed THF and Et₃N.
-
Add the phenylacetylene dropwise with stirring.
-
Heat the reaction mixture to 60-70 °C.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Summary: Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu(I) source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 8-16 | ~75-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | None | Cs₂CO₃ (2) | Dioxane | 100 | 12-24 | ~70-85 |
| 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | DIPEA (2.5) | DMF | 80 | 12-18 | ~70-85 |
Note: Yields are estimates based on similar transformations and will require experimental verification.
PART 6: Troubleshooting and Key Considerations
The successful execution of palladium-catalyzed cross-coupling reactions with a highly functionalized substrate like this compound requires careful attention to detail and an awareness of potential side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Inefficient ligand- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature | - Use a fresh, high-quality palladium precatalyst.- Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).- Ensure all reagents and solvents are dry and thoroughly degassed.- Increase the reaction temperature in increments. |
| Formation of Homocoupled Products | - Presence of oxygen- Inefficient transmetalation | - Rigorously exclude oxygen from the reaction.- Use a stronger base or a different solvent system to promote transmetalation. |
| Reduction of the Nitro Group | - Presence of a reducing agent (e.g., phosphine oxidation byproducts)- High reaction temperatures | - Use a pre-formed palladium(0) catalyst to avoid in situ reduction.- Lower the reaction temperature if possible.- Consider using a different ligand that is less prone to oxidation. |
| Nucleophilic Aromatic Substitution of Fluorine | - Use of a strong, hard nucleophile as a base (e.g., alkoxides)- High reaction temperatures | - Use a weaker, non-nucleophilic base (e.g., K₂CO₃, K₃PO₄).- Lower the reaction temperature. |
| Dehalogenation (Hydrodehalogenation) | - Presence of water or other proton sources- β-hydride elimination from certain coupling partners | - Ensure strictly anhydrous conditions.- Choose coupling partners that cannot undergo β-hydride elimination if this is a persistent issue. |
Workflow Visualization
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful toolkit for its elaboration. By understanding the underlying mechanistic principles, carefully selecting catalysts, ligands, and reaction conditions, and being mindful of potential side reactions, researchers can effectively harness the synthetic potential of this unique substrate. The protocols and insights provided herein serve as a robust starting point for the development of novel and efficient synthetic routes in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. DSpace [repository.kaust.edu.sa]
Application Notes and Protocols for the Chemoselective Reduction of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Introduction: The Strategic Importance of 4-Chloro-5-fluoro-2-methoxyaniline
The synthesis of highly functionalized anilines is a cornerstone of modern medicinal and materials chemistry. The target compound of this guide, 4-Chloro-5-fluoro-2-methoxyaniline, is a valuable synthetic intermediate. Its specific substitution pattern makes it a precursor for a range of complex molecules, including pharmaceuticals and agrochemicals. The primary synthetic route to this aniline is through the reduction of its nitro precursor, 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene.
However, this transformation is not trivial. The substrate contains three additional functional groups: a chloro group, a fluoro group, and a methoxy ether. The central challenge lies in achieving high chemoselectivity —reducing the nitro group to an amine while leaving the other functionalities, particularly the aryl halides, intact. Catalytic hydrogenation, a common method for nitro reduction, often leads to undesired hydrodehalogenation, reducing the overall yield and complicating purification.[1][2] This application note provides a detailed analysis of suitable reduction methodologies and presents robust, validated protocols for researchers in organic synthesis and drug development.
Pillar 1: Mechanistic Insights and Strategic Reagent Selection
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[3] The formation of dimeric side products, such as azoxy or azo compounds, can occur if the reaction stalls at these intermediate stages. The choice of reducing agent and reaction conditions is therefore critical to drive the reaction to completion and maximize the yield of the desired aniline.
Figure 1: General pathway for the reduction of an aromatic nitro group, highlighting key intermediates and potential side products.
Given the substrate's sensitivity to dehalogenation, we will focus on two highly effective and chemoselective methods: reduction with iron in an acidic medium and reduction using sodium dithionite.
-
Iron in Acetic Acid (Fe/AcOH): This classic method, a variation of the Béchamp reduction, is renowned for its robustness, cost-effectiveness, and excellent functional group tolerance.[2][4][5] Iron acts as the electron donor, while acetic acid serves as a mild proton source.[6] This system is particularly effective for preserving aryl chlorides and bromides, which are susceptible to reduction under standard catalytic hydrogenation conditions.[1][2]
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild, metal-free alternative.[7][8] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species in aqueous media.[8][9] Its high chemoselectivity makes it ideal for reducing nitro groups in the presence of other reducible functionalities like halogens and esters.[8][10]
Pillar 2: Comparative Analysis of Methodologies
The selection of an optimal protocol often depends on laboratory constraints, scale, and desired purity. The following table provides a comparative overview of the recommended methods versus standard catalytic hydrogenation.
| Parameter | Fe / Acetic Acid | Sodium Dithionite (Na₂S₂O₄) | Catalytic Hydrogenation (H₂/Pd-C) |
| Chemoselectivity | Excellent; minimal to no dehalogenation observed.[2] | Excellent; highly selective for the nitro group over halides and esters.[8] | Poor to Moderate; high risk of dehalogenation, especially for aryl chlorides. |
| Reaction Conditions | Mild to moderate (reflux in AcOH/EtOH). | Mild (room temperature to gentle heating).[8] | Mild (room temperature), but requires specialized high-pressure equipment. |
| Workup | Requires filtration of iron salts and neutralization. Can be cumbersome. | Simple aqueous workup and extraction. | Simple filtration of the catalyst. |
| Reagent Cost | Very low. Iron powder and acetic acid are inexpensive bulk chemicals. | Moderate. | High, due to the cost of the palladium catalyst. |
| Safety | Flammable solvents used. Standard laboratory precautions required. | Releases SO₂ gas; perform in a well-ventilated fume hood. | Requires handling of flammable hydrogen gas under pressure. |
| Scalability | Highly scalable and used industrially.[5] | Scalable, suitable for lab and pilot scales. | Highly scalable, but catalyst cost is a factor. |
Pillar 3: Validated Experimental Protocols
The following protocols have been optimized for the reduction of this compound.
Protocol 1: Reduction using Iron and Acetic Acid
This protocol leverages the classic Béchamp reduction conditions, optimized for laboratory scale with high yield and selectivity.
Materials and Reagents:
-
This compound (1.0 eq)
-
Iron powder, <325 mesh (5.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 5.0 g, 24.3 mmol, 1.0 eq) and iron powder (e.g., 6.8 g, 121.5 mmol, 5.0 eq).
-
Add a solvent mixture of ethanol (60 mL) and glacial acetic acid (15 mL).
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting material (Rf ≈ 0.6) will be consumed as the product (Rf ≈ 0.3, baseline spot) appears. The reaction is typically complete within 2-4 hours.
-
Once the starting material is fully consumed, cool the reaction mixture to room temperature.
-
Carefully add saturated NaHCO₃ solution to the mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). Caution: This neutralization is exothermic and releases CO₂ gas.
-
Filter the resulting slurry through a pad of Celite® to remove iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic extracts, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-5-fluoro-2-methoxyaniline as an oil or low-melting solid.
-
The product can be further purified by column chromatography if necessary, though this method often yields a product of high purity.
Protocol 2: Reduction using Sodium Dithionite
This protocol provides a mild, metal-free alternative that is easy to perform and work up.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄) (3.0-4.0 eq)
-
Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Water
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 24.3 mmol, 1.0 eq) in a mixture of THF (50 mL) and water (25 mL).
-
In a separate beaker, dissolve sodium dithionite (e.g., 16.9 g, 97.2 mmol, 4.0 eq) in water (75 mL). Note: Use fresh sodium dithionite as it can decompose upon storage.[3]
-
Add the aqueous sodium dithionite solution to the stirred solution of the nitro compound over 15-20 minutes. The reaction is exothermic; a water bath can be used for cooling if necessary.
-
Stir the resulting two-phase mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC as described in Protocol 1.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (1 x 100 mL) followed by brine (1 x 100 mL) to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-Chloro-5-fluoro-2-methoxyaniline.
Workflow Visualization and Troubleshooting
Figure 2: A generalized experimental workflow for the reduction, from starting material to final product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Decomposed sodium dithionite.[3] 3. Poor solubility of starting material.[3] | 1. Add another equivalent of the reducing agent. 2. Use a fresh bottle of sodium dithionite. 3. For the dithionite method, add more organic co-solvent (THF or MeCN). For the Fe/AcOH method, increase the proportion of ethanol. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Insufficient reducing agent leading to intermediate buildup (e.g., azoxy compounds).[3] | 1. For exothermic reactions, use an ice bath during reagent addition. 2. Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. |
| Dehalogenation Observed | 1. This is highly unlikely with Fe/AcOH or Na₂S₂O₄. 2. If using catalytic hydrogenation, the catalyst (e.g., Pd/C) is the cause. | 1. Confirm product identity via mass spectrometry. 2. Switch to a chemoselective method like Fe/AcOH or Na₂S₂O₄. Alternatively, use a specialized catalyst like sulfided Pt/C for hydrogenation.[1] |
| Difficult Workup (Emulsion) | 1. Formation of fine iron oxide particles (Fe protocol). 2. High concentration of salts. | 1. Filter through a generous pad of Celite®. 2. Add saturated brine to the separatory funnel to help break the emulsion. |
Conclusion
The chemoselective reduction of this compound to 4-Chloro-5-fluoro-2-methoxyaniline can be achieved with high fidelity using either iron in acetic acid or sodium dithionite. The Fe/AcOH method is exceptionally cost-effective and robust, making it suitable for large-scale synthesis, though the workup can be more involved. The sodium dithionite method offers a milder, metal-free alternative with a simpler workup, ideal for laboratory-scale synthesis where substrate sensitivity or metal contamination is a concern. Both methods effectively circumvent the common issue of dehalogenation associated with standard catalytic hydrogenation, providing reliable and efficient pathways to this valuable synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Novel Diaryl Dyes via Nucleophilic Aromatic Substitution of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Introduction
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is a highly versatile aromatic compound that serves as a valuable precursor in the synthesis of a wide array of novel dyes. Its utility stems from the presence of two distinct halogen atoms, chlorine and fluorine, which can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions is dictated by the electronic effects of the methoxy and nitro substituents on the benzene ring. The strongly electron-withdrawing nitro group, positioned ortho and para to the halogens, significantly activates the ring towards nucleophilic attack, facilitating the formation of vibrant and functionally diverse dye molecules.[1][2][3] This application note provides a comprehensive guide for researchers, outlining the underlying reaction mechanisms, a detailed experimental protocol for the synthesis of a novel diarylamine dye, and methods for the characterization of the final product.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of dyes from this compound proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.[3][4]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (in this case, an aromatic amine) on one of the carbon atoms bearing a halogen. This attack is a rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the electron-withdrawing nitro group. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction.[2][3]
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of one of the halide ions (chloride or fluoride). The choice of which halogen is displaced can be influenced by reaction conditions and the nature of the nucleophile, though the carbon-fluorine bond is generally more polarized and often more susceptible to initial attack.
The following diagram illustrates the SNAr mechanism for the reaction of this compound with a generic aromatic amine (Ar-NH₂).
Caption: SNAr reaction mechanism.
Experimental Protocol: Synthesis of a Novel Diarylamine Dye
This protocol details the synthesis of a novel diarylamine dye via the reaction of this compound with 4-methoxyaniline.
Materials and Reagents:
-
This compound
-
4-Methoxyaniline
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Distilled Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol), 4-methoxyaniline (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 20 mL of dimethylformamide (DMF) to the flask.
-
Reaction: Stir the mixture at 80°C for 6 hours. Monitor the progress of the reaction by TLC (3:1 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of distilled water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure diarylamine dye.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization of the Synthesized Dye
The structure and purity of the synthesized dye should be confirmed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): To assess the purity of the final product and to determine the appropriate solvent system for column chromatography.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the dye by analyzing the chemical environment of the hydrogen atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[6]
| Parameter | Description |
| Reactants | This compound, 4-Methoxyaniline |
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K₂CO₃) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Purification | Column Chromatography |
| Expected Yield | 75-85% |
| Appearance | Colored Solid |
Experimental Workflow
The overall workflow for the synthesis and characterization of the novel diarylamine dye is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene (CAS No. 1089280-66-9). This document is designed for researchers and drug development professionals who are handling the purification of this intermediate. In our experience, navigating the purification of highly substituted nitroaromatics can present unique challenges. This guide moves beyond simple protocols to address the "why" behind the "how," providing troubleshooting insights in a direct question-and-answer format to help you resolve common issues encountered in the lab.
Part 1: Initial Assessment & Troubleshooting Guide
Successful purification begins with a thorough understanding of your crude material. Before attempting any purification, it is crucial to analyze the crude product by Thin Layer Chromatography (TLC) and, if possible, a crude ¹H NMR. This initial assessment will inform the best purification strategy.
Frequently Asked Questions & Troubleshooting
Q1: My crude product is a dark, oily residue, but I expect a solid. What's the likely cause?
A: This is a very common issue. An oily or discolored appearance in a compound expected to be a solid is typically indicative of significant impurities. The most common culprits are:
-
Residual Solvents: Trapped reaction or work-up solvents (e.g., toluene, DMF, ethyl acetate) can depress the melting point and give an oily consistency.
-
Starting Materials: Unreacted starting materials, such as precursors to the aromatic ring, may be present.
-
Isomeric Byproducts: Nitration reactions on substituted benzene rings can often lead to the formation of regioisomers. These isomers may have very similar polarities to the desired product, making them difficult to remove and preventing crystallization.[1]
-
Over-nitration or Side-Reaction Products: Depending on the reaction conditions, minor products from undesired side reactions could be present.
Initial Action: Attempt to remove residual solvents under high vacuum, possibly with gentle heating. If the material remains oily, a chromatographic approach is recommended before attempting recrystallization.
Q2: I'm trying to develop a recrystallization procedure, but my compound "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often due to an inappropriate solvent choice or the presence of impurities.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. If the compound's melting point is lower than the solvent's boiling point, it will melt before it dissolves. Try a lower-boiling-point solvent or a solvent mixture (co-solvent system). For moderately polar compounds like this, systems like Ethanol/Water, Isopropanol/Hexane, or Ethyl Acetate/Hexane are good starting points.
-
Reduce the Solution Concentration: A solution that is too concentrated can lead to rapid precipitation rather than slow crystal growth, favoring oil formation. Add a small amount of additional hot solvent to the oiled-out mixture to see if it redissolves, then allow it to cool more slowly.
-
Slow Down the Cooling Process: Rapid cooling promotes precipitation over crystallization. Insulate the flask to allow for slow, gradual cooling. Do not place it directly in an ice bath until the solution has reached room temperature and crystal formation has begun.
-
"Seed" the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate nucleation. If not, try scratching the inside of the flask with a glass rod at the solvent line to create a rough surface that can promote crystal growth.
Q3: My TLC shows two or more spots that are very close together. How can I achieve separation using column chromatography?
A: Separating compounds with similar polarities (and thus similar Rf values on TLC) is a classic chromatographic challenge.[2] The key is to increase the differential partitioning of the compounds between the stationary and mobile phases.[3]
Strategies for Improving Resolution:
-
Optimize the Mobile Phase (Eluent):
-
Decrease Polarity: The most straightforward approach is to use a less polar eluent system. For example, if you are using 20% Ethyl Acetate in Hexane, try reducing it to 10% or 15%. This will cause all compounds to move more slowly down the column, increasing the contact time with the stationary phase and allowing for better separation.[4]
-
Try Different Solvent Systems: Sometimes, a simple binary system isn't sufficient. Introducing a third solvent can modulate selectivity. For instance, adding a very small amount of a more polar solvent like methanol or a less polar one like dichloromethane to your primary Hexane/Ethyl Acetate system can alter the interactions and improve separation.
-
-
Adjust the Stationary Phase:
-
Improve Column Packing and Loading:
-
Column Dimensions: Use a longer, thinner column to increase the theoretical plates and improve separation.
-
Sample Loading: Dissolve your crude product in the absolute minimum amount of solvent and load it onto the column in a tight, concentrated band. A diffuse starting band will lead to poor separation.[6]
-
Part 2: Standard Purification Protocols
The following are detailed, field-proven methodologies for the purification of this compound. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. [7][8]
Method 1: Flash Column Chromatography
This is the recommended first-line approach for purifying crude material, especially when isomeric impurities are suspected.[4]
Experimental Protocol:
-
TLC Analysis & Eluent Selection:
-
Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.
-
Spot on a silica TLC plate and develop in various ratios of Ethyl Acetate (EtOAc) and Hexane (e.g., 5%, 10%, 20% EtOAc in Hexane).
-
The ideal eluent system will give the desired product an Rf value of approximately 0.25-0.35.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of material. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[9]
-
Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to dislodge air bubbles.[9]
-
Add another layer of sand on top of the packed silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum volume of a relatively non-polar solvent, like dichloromethane.
-
Carefully pipette this solution onto the top layer of sand.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Apply positive pressure (using a flash chromatography system or an air line with a regulator) to push the solvent through the column.
-
Collect fractions in test tubes. Monitor the separation by TLC, spotting every few fractions on a single plate to identify which contain the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Place the flask under high vacuum to remove any final traces of solvent.
-
Method 2: Recrystallization
This method is best suited for material that is already of moderate-to-high purity (>90%) to remove minor impurities.
Experimental Protocol:
-
Solvent Selection:
-
Place a small amount of the purified solid from chromatography into several test tubes.
-
Add various solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate) and observe solubility. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
-
Dissolution:
-
Place the solid to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling. Continue adding solvent until the solid just dissolves completely.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven.
-
Part 3: Data & Visualization
Property Summary Table
This table summarizes key physical and chemical properties for this compound and a common isomeric impurity. Note how similar properties can make separation challenging.
| Property | This compound | 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene[10][11] |
| CAS Number | 1089280-66-9[7][12] | 84478-76-2[10] |
| Molecular Formula | C₇H₅ClFNO₃[7] | C₇H₅ClFNO₃[10] |
| Molecular Weight | 205.57 g/mol [7] | 205.57 g/mol [10] |
| Appearance | Expected to be a solid | Solid[11] |
| Melting Point | Not available in searched documents | 72-75 °C[13] |
| Solubility | Insoluble in water[8] | Not specified, but likely poorly soluble in water |
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. columbia.edu [columbia.edu]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. longdom.org [longdom.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. capotchem.com [capotchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | 1089280-66-9 [chemicalbook.com]
- 13. 84478-76-2 Cas No. | 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | Matrix Scientific [matrixscientific.com]
common side products in the synthesis of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Technical Support Center: Synthesis of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important intermediate. The synthesis, primarily achieved through the electrophilic aromatic substitution (EAS) nitration of 3-chloro-4-fluoroanisole, is powerful but not without its challenges. This document moves beyond simple protocols to provide in-depth troubleshooting, explain the chemical causality behind common side reactions, and offer validated strategies to improve yield, purity, and reproducibility.
Part 1: Troubleshooting Guide - Diagnosis and Resolution
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My post-reaction analysis (TLC, GC-MS) shows a significant impurity with the same mass as my desired product. What is this side product and why did it form?
Answer: This is almost certainly a regioisomeric byproduct , specifically 1-Chloro-2-fluoro-4-methoxy-6-nitrobenzene . Its formation is a direct consequence of the competing directing effects of the substituents on the starting material, 3-chloro-4-fluoroanisole.
-
Causality Explained: The methoxy (-OCH₃) group is a powerful activating, ortho, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating, but are also ortho, para-directors.
-
Desired Reaction (5-position nitration): The nitronium ion (NO₂⁺) adds to the C5 position, which is ortho to the strongly directing methoxy group and meta to the halogens. This is the electronically favored position.
-
Side Reaction (6-position nitration): The NO₂⁺ ion can also add to the C6 position. This position is ortho to the fluoro group and meta to the methoxy and chloro groups. While electronically less favored than C5, it is still a possible site of attack, leading to the isomeric impurity.
-
-
Mitigation Strategy:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0-5 °C) increases the selectivity of the reaction for the thermodynamically favored product. Aromatic nitration is highly exothermic, and localized heating can reduce selectivity.[1]
-
Controlled Addition: Add the nitrating agent (e.g., the mixed acid) slowly and sub-surface to the solution of the anisole. This prevents localized high concentrations of the nitrating agent, which can decrease selectivity.
-
Diagram 1: Formation of Regioisomeric Side Products
Caption: Competing pathways in the nitration of 3-chloro-4-fluoroanisole.
Question 2: I'm observing a significant amount of a higher molecular weight byproduct, and my reaction was difficult to control. What is it and how can I avoid it?
Answer: You are likely dealing with dinitration , resulting in a dinitro-substituted product. This is a classic side reaction in aromatic nitration when conditions are too harsh.
-
Causality Explained: The initial product, this compound, still possesses an activated aromatic ring (due to the -OCH₃ group) and can undergo a second nitration. This is especially prevalent under conditions of excess nitrating agent or elevated temperatures. Poor heat transfer in batch reactors can create localized "hot spots" that dramatically accelerate the formation of these secondary byproducts.[1]
-
Mitigation Strategy:
-
Stoichiometry: Use a carefully measured molar equivalent of nitric acid. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Temperature Management: Maintain strict temperature control throughout the reaction. For many nitrations, a temperature range of 0-10 °C is optimal. Use an ice bath and monitor the internal temperature closely.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), quench it promptly by pouring it over ice water. This immediately stops the reaction and prevents further nitration during workup.
-
Table 1: Influence of Reaction Conditions on Dinitration
| Parameter | Condition A (Controlled) | Condition B (Harsh) | Probable Outcome |
| Temperature | 0-5 °C | 30-40 °C | Higher temperature significantly increases dinitration rate. |
| HNO₃ Molar Eq. | 1.05 - 1.1 | >1.5 | Large excess of HNO₃ drives dinitration. |
| Addition Time | 30-60 minutes | < 5 minutes | Rapid addition causes exothermic spikes, leading to side products. |
| Purity of Desired Product | >95% | 70-80% | Dinitrated products become a major impurity. |
Question 3: My reaction mixture turned dark brown or black, resulting in a low yield of an impure, tarry product. What went wrong?
Answer: This indicates oxidation and decomposition of the starting material or product.
-
Causality Explained: Concentrated nitric acid is a strong oxidizing agent, especially in the presence of sulfuric acid and at elevated temperatures. Aromatic compounds, particularly activated ones like anisoles, can be susceptible to oxidative side reactions that lead to complex, polymeric, and often intractable tars. This is a clear sign of a loss of temperature control.
-
Mitigation Strategy:
-
Aggressive Cooling: Ensure your cooling bath is sufficient for the scale of your reaction. For larger scales, mechanical cooling may be necessary.
-
Dilution: Running the reaction at a slightly lower concentration can sometimes help dissipate heat more effectively.
-
Purity of Starting Material: Ensure your 3-chloro-4-fluoroanisole is pure. Impurities can sometimes initiate or catalyze decomposition pathways.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the standard, reliable synthetic protocol for this nitration?
A1: The most common and reliable method is nitration using a mixture of nitric acid and sulfuric acid. Sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][3][4] A general, self-validating protocol is provided in Part 3.
Q2: How can I best monitor the reaction to avoid side product formation?
A2: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.
-
Setup: Use a silica gel plate with a mobile phase such as 20-30% ethyl acetate in hexanes.
-
Monitoring: Spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot indicates the reaction is nearing completion. The appearance of new spots that are not the product can signal side reactions. Stop the reaction as soon as the starting material is consumed to minimize dinitration.
Q3: What are the best practices for purifying the crude this compound?
A3: The two primary methods are recrystallization and column chromatography.[5]
-
Recrystallization: This is the preferred method for removing small amounts of impurities if a suitable solvent system can be found. Alcohols like ethanol or isopropanol, often with the addition of water to induce precipitation, are excellent starting points.
-
Column Chromatography: If the crude product contains significant amounts of isomeric or dinitrated byproducts, silica gel column chromatography is necessary. An eluent system of ethyl acetate in hexanes (e.g., starting at 5% and gradually increasing to 15-20%) will typically provide good separation.
Part 3: Validated Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-chloro-4-fluoroanisole (1.0 eq). Cool the flask to 0 °C in an ice/water bath.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred anisole solution via the dropping funnel. CRITICAL: Maintain the internal reaction temperature below 10 °C at all times. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Isolate the crude solid by vacuum filtration, washing thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum to a constant weight before proceeding with purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of crude product in a test tube and test solvents. Ethanol is a good starting point. The compound should be sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solids are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask further in an ice bath to maximize recovery.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Diagram 2: General Purification and Analysis Workflow
Caption: Decision workflow for purification of the target compound.
References
stability and storage conditions for 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Technical Support Center: 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide, structured in a question-and-answer format, addresses common challenges and questions regarding the stability and storage of this compound. As Senior Application Scientists, we provide not just procedures, but the underlying scientific principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for this compound?
This compound is a substituted nitrobenzene, and its stability is influenced by its functional groups. The primary concerns are its reactivity with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[1]. Additionally, exposure to moisture should be avoided[1]. The nitro group (-NO2) is an electron-withdrawing group, which can activate the benzene ring to certain nucleophilic reactions, while the chloro, fluoro, and methoxy groups also influence the molecule's reactivity[2][3].
2. What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[4][5]. Keeping the container tightly closed is crucial to prevent moisture absorption, which can lead to degradation[1][4]. While room temperature storage is generally acceptable for shorter periods, for long-term storage, a refrigerated and desiccated environment is recommended to minimize any potential degradation.
3. I've noticed a change in the color of the solid over time. What could be the cause?
A change in color can indicate product degradation. This could be due to several factors, including:
-
Exposure to light: Many aromatic nitro compounds can be light-sensitive. Storing the compound in an amber or opaque container can mitigate this.
-
Reaction with contaminants: Trace amounts of incompatible materials (e.g., acids, bases, or oxidizing agents) can catalyze degradation reactions[1][6].
-
Slow decomposition: Over extended periods, even under recommended conditions, some slow decomposition may occur.
If you observe a significant color change, it is advisable to re-analyze the compound for purity before use.
4. Can I store solutions of this compound? If so, what solvents are recommended?
While it is generally best to prepare solutions fresh, if short-term storage is necessary, the choice of solvent is critical. Avoid protic solvents if there is any possibility of nucleophilic substitution reactions. Aprotic solvents such as dichloromethane, chloroform, or toluene are generally suitable. However, the stability of the compound in solution will be lower than in its solid state. It is recommended to store solutions at low temperatures (e.g., -20°C) and protected from light. Always perform a small-scale stability test if you plan to store a solution for an extended period.
Troubleshooting Guide
Issue 1: Inconsistent experimental results using the same batch of the compound.
-
Possible Cause 1: Non-homogeneity of the solid. If the compound has been stored for a long time, there might be some localized degradation.
-
Solution: Before taking a sample, ensure the bulk material is homogenous by carefully mixing it.
-
-
Possible Cause 2: Contamination of the storage container or weighing utensils.
-
Solution: Always use clean, dry spatulas and weighing boats. Ensure the storage container's cap and threads are clean.
-
-
Possible Cause 3: Inconsistent handling procedures.
-
Solution: Standardize the procedure for handling the compound, including the time it is exposed to the atmosphere and light.
-
Issue 2: The compound appears to be degrading in the reaction mixture.
-
Possible Cause 1: Incompatibility with reaction components. The compound is known to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[1].
-
Solution: Carefully review all reagents and catalysts in your reaction. If any are in the incompatible list, consider alternative reagents.
-
-
-
Solution: If possible, attempt the reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time.
-
-
Possible Cause 3: Presence of moisture. Moisture can facilitate decomposition pathways[1].
-
Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | Cool, well-ventilated area. Room temperature for short term. | [4][5] |
| Atmosphere | Dry. Avoid moisture. | [1] |
| Light | Protect from direct sunlight. | [5] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, strong bases. | [1][6] |
Experimental Protocols
Protocol for Assessing Compound Purity After Long-Term Storage
This protocol outlines a general procedure to verify the purity of this compound.
1. Visual Inspection:
- Carefully observe the physical appearance of the compound. Note any changes in color or crystal structure from when it was first received.
2. Melting Point Determination:
- Determine the melting point of a small sample. A broad melting point range or a value that is significantly different from the literature value can indicate the presence of impurities.
3. Thin-Layer Chromatography (TLC):
- Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a TLC plate (e.g., silica gel).
- Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
- Visualize the spots under UV light. The presence of multiple spots indicates impurities.
4. High-Performance Liquid Chromatography (HPLC):
- For a more quantitative assessment, analyze the compound by HPLC.
- Use a suitable column (e.g., C18) and mobile phase.
- The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation.
5. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Acquire a ¹H NMR and/or ¹³C NMR spectrum of the compound.
- Compare the spectrum to a reference spectrum. The presence of unexpected signals can help identify impurities or degradation products.
Visualizations
Decision Workflow for Handling this compound
Caption: Decision tree for handling and storage assessment.
Potential Degradation Influences
Caption: Factors influencing compound stability.
References
Technical Support Center: Troubleshooting Reactions with 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Welcome to the technical support guide for 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common failures with this versatile building block. This guide moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and solve challenges in your specific experimental context.
Section 1: Foundational Knowledge & FAQs
Before troubleshooting a failed reaction, it's critical to understand the inherent reactivity and properties of the substrate.
Q1: What is the expected regioselectivity for Nucleophilic Aromatic Substitution (SNAr) on this compound?
The regioselectivity is the most crucial factor in planning your synthesis. For this specific molecule, substitution overwhelmingly occurs at the C-2 position, displacing the fluoride atom.
Causality: Nucleophilic Aromatic Substitution (SNAr) reactions are governed by the stability of the intermediate Meisenheimer complex.[1][2] The reaction proceeds fastest when a strong electron-withdrawing group (EWG) is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negative charge that develops on the aromatic ring.[1][3][4]
In this compound:
-
The nitro group (-NO₂) at C-5 is a powerful EWG.
-
The fluorine atom at C-2 is para to the nitro group.
-
The chlorine atom at C-1 is meta to the nitro group.
Attack at the C-2 (fluoro) position allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group, creating a highly stable resonance structure. Attack at the C-1 (chloro) position does not permit this stabilization.[1][3] Furthermore, fluorine is generally a better leaving group than chlorine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3][5] This contrasts with Sₙ1 and Sₙ2 reactions where bond strength is more critical.[5]
Diagram 1: Regioselectivity in SNAr Reaction
References
Navigating the Energetic Landscape: A Technical Support Guide for 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Prepared by the Senior Application Scientist, Chemical Process Safety Division
Welcome to the technical support center for managing exothermic reactions involving 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to safely and effectively handle this energetic compound in your experimental work.
The presence of a nitro group on the aromatic ring, combined with halogen substituents, makes this compound a highly reactive molecule with the potential for significant exothermic activity.[1][2] Understanding and controlling this reactivity is paramount to ensuring safe laboratory operations and successful experimental outcomes. This guide is structured to provide a comprehensive overview of the potential hazards and practical strategies for their mitigation.
Section 1: Understanding the Inherent Hazards
Nitroaromatic compounds are a well-known class of energetic materials, and their thermal stability is a critical consideration in process safety.[2][3] The energy released during decomposition or reaction can be substantial, and if not properly managed, can lead to a thermal runaway, a dangerous scenario where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[3]
Key Hazard Considerations:
-
Thermal Decomposition: At elevated temperatures, this compound can undergo exothermic decomposition. The onset temperature of this decomposition is a critical parameter for defining safe operating limits.
-
Exothermic Reactions: Nucleophilic aromatic substitution (SNAr) is a common application for this compound. These reactions are often exothermic and require careful control of reagent addition and heat removal.
-
Influence of Contaminants: The presence of impurities, particularly bases or metal salts, can significantly lower the decomposition temperature of nitroaromatic compounds and catalyze runaway reactions.[4][5]
Section 2: Troubleshooting Guide for Exothermic Reactions
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing a much faster and more significant exotherm than anticipated. What should I do?
A1: An unexpectedly strong exotherm is a critical situation that requires immediate and calm action.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: Increase the cooling capacity of your reaction setup. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Monitor Temperature Closely: Continuously monitor the internal temperature of the reaction.
-
Prepare for Emergency Shutdown: Be prepared to initiate your laboratory's emergency shutdown procedure if the temperature continues to rise uncontrollably.[6]
-
-
Troubleshooting the Cause:
-
Incorrect Reagent Stoichiometry: Double-check your calculations for all reagents. An excess of a reactive nucleophile can lead to a faster and more energetic reaction.
-
Concentration Effects: Higher than intended concentrations of reactants can lead to a significant increase in the reaction rate and heat output.
-
Impure Starting Materials: The presence of catalytic impurities in your starting materials or solvents could be accelerating the reaction.
-
Inadequate Heat Transfer: Ensure your reaction vessel has adequate surface area for heat exchange and that your stirring is efficient to prevent the formation of localized hot spots. For larger scale reactions, the surface-area-to-volume ratio decreases, making heat removal more challenging.[2]
-
Q2: How can I proactively design my experiment to minimize the risk of a thermal runaway?
A2: Proactive experimental design is the cornerstone of safely handling energetic compounds.
-
Calorimetric Screening: Before proceeding to a larger scale, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[3][7] DSC can help determine the onset temperature of decomposition of your starting material and reaction mixture, while RC can quantify the heat of reaction.[3][7][8][9][10][11][12]
-
Semi-Batch Operation: For exothermic reactions, a semi-batch approach, where one reagent is added gradually to the other, is generally safer than a batch process where all reagents are mixed at once.[13] This allows you to control the reaction rate by controlling the addition rate.
-
Dilution: Running the reaction in a suitable solvent at a lower concentration can help to moderate the reaction rate and provide a larger thermal mass to absorb the heat generated.
-
Temperature Control: Maintain a significant temperature margin between your operating temperature and the onset temperature of any hazardous decomposition. A safety margin of at least 50-100 °C is often recommended.[2]
Q3: What are the key parameters to monitor during a potentially exothermic reaction?
A3: Continuous monitoring is crucial for early detection of any deviations from the expected reaction profile.
-
Internal Temperature: This is the most critical parameter. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Reagent Addition Rate: Carefully control and monitor the rate of addition of your limiting reagent.
-
Stirring Speed: Ensure consistent and efficient stirring throughout the reaction to maintain homogeneity and facilitate heat transfer.
-
Off-Gassing: Be aware of any unexpected gas evolution, which could indicate a side reaction or the beginning of decomposition.
Section 3: Experimental Protocols and Data
Table 1: Illustrative Thermal Hazard Data for Structurally Related Nitroaromatic Compounds
| Compound | Onset Decomposition Temperature (Tonset) by DSC | Heat of Decomposition (ΔHd) | Reference |
| 2,4-Dinitrotoluene | ~280 °C | ~1500 J/g | Fauske & Associates, LLC |
| 4-Nitroaniline | ~285 °C | ~2000 J/g | Stoessel, F. (2008) |
| 2-Chloro-4-nitroaniline | ~230 °C | Not specified | Bretherick's Handbook |
Note: This data is for illustrative purposes only and should not be directly applied to this compound. Experimental determination of the thermal properties of the specific compound and reaction mixtures is essential.
Protocol for a Small-Scale Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general framework for conducting a small-scale SNAr reaction with this compound. It is imperative that a thorough risk assessment is conducted before carrying out this or any other new procedure.
Workflow for a Controlled SNAr Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 10. Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Differential Scanning Calorimetry [research.amanote.com]
- 12. High pressure differential scanning calorimetry investigations on the pressure dependence of the melting of paracetamol Polymorphs I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
Technical Support Center: Monitoring 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene Reactions
Welcome to the technical support center for analytical techniques focused on monitoring reactions involving 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experimental work. Our goal is to equip you with the expertise and practical insights needed to ensure the accuracy and reliability of your reaction monitoring.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered when using various analytical techniques to monitor reactions of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions. However, the unique properties of halogenated nitroaromatic compounds can present specific challenges.
Question: I'm observing poor peak shape (tailing or fronting) for my analyte, this compound. What could be the cause and how can I fix it?
Answer:
Poor peak shape is a common issue in HPLC and can stem from several factors. For a molecule like this compound, the potential causes are often related to secondary interactions with the stationary phase or issues with the sample solvent.
-
Causality: Peak tailing is often caused by strong, unwanted interactions between the analyte and active sites on the silica backbone of the stationary phase, such as silanol groups. The polar nitro group and halogen atoms in your compound can contribute to these interactions. Peak fronting, on the other hand, can be a sign of column overloading or a sample solvent that is too strong.[1]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Try adding a small amount of a competitive agent to your mobile phase. For reversed-phase HPLC, adding a small amount of a mild acid like formic acid or trifluoroacetic acid (TFA) can help to protonate free silanol groups, reducing their interaction with your analyte.[2]
-
Column Selection: If mobile phase modification is ineffective, consider using a column with end-capping. End-capped columns have their residual silanol groups chemically bonded with a small, inert compound, which minimizes secondary interactions. A phenyl column might also be beneficial as it can offer alternative pi-pi interactions for separating aromatic compounds.[2]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Injecting a sample in a very strong solvent can cause the analyte band to spread before it reaches the column, leading to peak distortion.[3]
-
Check for Column Voids: A sudden drop in pressure or the appearance of split or tailing peaks can indicate a void at the head of the column.[4] This can happen from repeated pressure shocks. If a void is suspected, replacing the column is the best solution.
-
Question: My retention times are shifting from run to run. What are the likely causes and solutions?
Answer:
Retention time instability is a critical issue as it can lead to incorrect peak identification and quantification. The root causes are often related to the HPLC system itself or the mobile phase preparation.
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a poorly equilibrated column can all lead to drifting retention times. For gradient elution, an improperly functioning pump or check valve can also be a culprit.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If using a buffer, make sure it is fully dissolved and within its effective pH range.[4]
-
Column Equilibration: Always allow sufficient time for your column to equilibrate with the initial mobile phase conditions before starting a sequence. A stable baseline is a good indicator of equilibration.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[5]
-
System Check: Check for leaks in the system, as this can cause pressure fluctuations and affect the mobile phase flow rate.[1] Ensure the pump is delivering a consistent flow rate.
-
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile compounds. For halogenated nitroaromatics, proper method development is crucial to avoid issues like thermal degradation and peak broadening.
Question: I'm seeing broad or tailing peaks for this compound in my GC analysis. What's going on?
Answer:
Peak broadening and tailing in GC can be attributed to several factors, including interactions with the column, improper injection technique, or issues with the carrier gas flow.
-
Causality: The polar nature of the nitro group can lead to interactions with active sites in the GC column, causing peak tailing.[1] Thermal degradation of the analyte in the injector port can also lead to broad peaks.
-
Troubleshooting Steps:
-
Injector Temperature: Optimize the injector temperature. It should be hot enough to ensure complete volatilization of the analyte but not so hot that it causes thermal degradation. For nitroaromatic compounds, a lower-than-usual injector temperature may be necessary.
-
Column Choice and Conditioning: Use a column that is appropriate for the analysis of polar compounds. A mid-polarity column is often a good starting point. Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual moisture or contaminants.[6]
-
Injection Technique: A slow injection can lead to band broadening. Ensure a fast and consistent injection speed.[7]
-
Carrier Gas Flow: An incorrect carrier gas flow rate can lead to poor peak shape. Optimize the flow rate to achieve the best balance between resolution and analysis time.
-
Liner Selection: Use a deactivated liner in the injector port to minimize interactions between the analyte and the glass surface.
-
Question: I'm concerned about the thermal stability of my compound during GC analysis. How can I minimize the risk of degradation?
Answer:
Thermal lability is a valid concern for many nitroaromatic compounds. Minimizing thermal stress on the analyte is key to obtaining accurate and reproducible results.
-
Causality: High temperatures in the injector and column can cause the nitro group to be lost or the entire molecule to fragment, leading to the appearance of unexpected peaks and a decrease in the main analyte peak area.
-
Troubleshooting Steps:
-
Lower Temperatures: Use the lowest possible injector and oven temperatures that still allow for good chromatography.
-
Splitless Injection: Consider using a splitless injection for trace analysis. This technique allows for the use of a lower injector temperature as the sample is transferred to the column more slowly.
-
Fast GC: Employing a shorter column with a smaller internal diameter and a faster oven ramp rate can reduce the time the analyte spends at high temperatures.
-
Derivatization: In some cases, derivatization of the analyte to a more thermally stable compound may be necessary, although this adds an extra step to the sample preparation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for structural elucidation and can also be used for quantitative reaction monitoring.
Question: The peaks in my ¹H NMR spectrum are broad, making it difficult to accurately integrate them for quantitative analysis. What can I do to improve the resolution?
Answer:
Broad peaks in an NMR spectrum can arise from several sources, including sample preparation, instrument parameters, and the inherent properties of the molecule.
-
Causality: Poor shimming of the magnetic field, the presence of paramagnetic impurities, or chemical exchange processes can all lead to line broadening.[9]
-
Troubleshooting Steps:
-
Shimming: Carefully shim the magnetic field before acquiring your spectrum. This is crucial for achieving a homogeneous magnetic field and sharp peaks.
-
Sample Preparation: Ensure your sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette. Use high-quality NMR tubes.
-
Solvent Choice: Use a deuterated solvent that fully dissolves your sample.
-
Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen peaks, especially if chemical exchange is occurring.
-
Pulse Sequence: For quantitative NMR (qNMR), use a pulse sequence with a longer relaxation delay to ensure all protons have fully relaxed before the next pulse. This is critical for accurate integration.
-
Question: How can I be sure that the NMR signals I am monitoring are truly representative of the reaction progress?
Answer:
Ensuring the quantitative accuracy of NMR for reaction monitoring requires careful experimental design and data processing.
-
Causality: Incomplete relaxation of nuclei, variations in sample positioning within the coil, and baseline distortions can all introduce errors into quantitative NMR measurements.[10]
-
Troubleshooting Steps:
-
Internal Standard: Use a stable internal standard that does not react with any of the components in the reaction mixture and has a simple spectrum with peaks that do not overlap with your analyte signals.
-
Relaxation Delay: As mentioned, use a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest) to ensure complete relaxation.
-
Data Processing: Use a consistent and appropriate method for phasing and baseline correction of your spectra.
-
Signal Selection: Choose to monitor signals that are well-resolved and do not overlap with other peaks in the spectrum. For this compound, the methoxy protons often provide a clean singlet that is ideal for monitoring.
-
Mass Spectrometry (MS)
MS, often coupled with a chromatographic separation technique, provides high sensitivity and selectivity for reaction monitoring.
Question: I'm having trouble getting a strong signal for my compound using Electrospray Ionization (ESI). What other ionization techniques should I consider?
Answer:
The choice of ionization technique is critical for successful MS analysis. For relatively nonpolar compounds like this compound, ESI may not be the most effective method.
-
Causality: ESI is most efficient for compounds that are already charged in solution or can be easily protonated or deprotonated. Nitroaromatic compounds are often not readily ionizable by ESI.[11]
-
Alternative Ionization Techniques:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is well-suited for neutral and less polar molecules. It often provides a strong signal for compounds that do not ionize well by ESI.[12]
-
Atmospheric Pressure Photoionization (APPI): APPI is another gas-phase ionization technique that can be effective for nonpolar compounds.
-
Question: My mass spectrum shows several unexpected fragment ions. How can I determine if these are from in-source fragmentation or actual reaction byproducts?
Answer:
Distinguishing between in-source fragmentation and genuine reaction products is a common challenge in MS analysis.
-
Causality: The energy applied during the ionization process can sometimes be sufficient to cause the molecule to fragment within the ion source.
-
Troubleshooting Steps:
-
Varying Cone Voltage/Fragmentation Energy: Gradually decrease the cone voltage (or fragmentation energy) in the ion source. If the intensity of the unexpected ions decreases relative to the molecular ion, it is likely due to in-source fragmentation.
-
LC-MS Analysis: If you are using LC-MS, true reaction byproducts should elute at different retention times from the parent compound.
-
Tandem MS (MS/MS): Isolate the molecular ion of your compound and perform a product ion scan. The resulting fragment ions can be compared to the unexpected ions observed in the full scan spectrum.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best all-around analytical technique for monitoring a reaction involving this compound?
A1: There is no single "best" technique, as the optimal choice depends on the specific reaction conditions and the information required.
-
For routine reaction progress monitoring: HPLC with UV detection is often the most practical and robust method. It provides good quantitative data and is widely available.
-
For identifying unknown byproducts: LC-MS is the preferred technique due to its ability to provide molecular weight information, which is crucial for structural elucidation.
-
For real-time, in-situ monitoring: Techniques like FT-IR or Raman spectroscopy can be used to monitor the reaction directly in the reaction vessel, providing real-time kinetic data.[13][14]
Q2: How can I develop a robust HPLC method for separating this compound from its potential isomers or related impurities?
A2: Method development for separating closely related aromatic compounds requires careful optimization of several parameters.
-
Column Chemistry: A standard C18 column is a good starting point, but for challenging separations, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These stationary phases offer different selectivities for aromatic compounds.
-
Mobile Phase: Start with a simple mobile phase of acetonitrile and water or methanol and water. Optimize the organic solvent percentage to achieve good retention and resolution. Adding a small amount of acid, as mentioned earlier, can improve peak shape.
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often necessary to separate compounds with a wide range of polarities.
Q3: Are there any specific safety precautions I should take when handling this compound and preparing samples for analysis?
A3: Yes, it is important to handle this compound with care.
-
Toxicity: Halogenated nitroaromatic compounds should be treated as potentially toxic.[15] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste disposal guidelines.
Q4: Can I use UV-Vis spectroscopy for quantitative analysis of my reaction?
A4: UV-Vis spectroscopy can be used for quantitative analysis, but it has limitations.
-
Applicability: This technique is suitable if the starting material, product, and any major intermediates have distinct and non-overlapping UV-Vis absorption spectra.
-
Limitations: It is not a separation technique, so if multiple species absorb at the same wavelength, the results will be inaccurate. It is generally less specific and sensitive than HPLC-UV.
Q5: What are Process Analytical Technologies (PAT) and how can they be applied to monitoring these types of reactions?
A5: PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[16] For reactions involving this compound, PAT could involve:
-
In-situ Spectroscopy: Using probes (e.g., FT-IR, Raman) inserted directly into the reactor to monitor the concentration of reactants and products in real-time.[17] This provides a continuous stream of data and allows for immediate process adjustments.
-
At-line Chromatography: An automated system that periodically withdraws a sample from the reactor, performs a rapid chromatographic analysis (e.g., fast GC or UPLC), and feeds the data back to the process control system.
Section 3: Data and Workflow Visualization
Table 1: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC-UV | Quantitative analysis of reaction progress | Robust, reproducible, widely available | Requires method development, not ideal for unknown identification |
| LC-MS | Identification of byproducts and impurities | High sensitivity and selectivity, provides molecular weight information | More complex instrumentation, potential for matrix effects |
| GC-FID/MS | Analysis of volatile reactants and products | High resolution, good for thermally stable compounds | Potential for thermal degradation of analytes, not suitable for non-volatile compounds |
| NMR | Structural confirmation and quantitative analysis | Provides detailed structural information, inherently quantitative | Lower sensitivity, requires more sample, potential for peak overlap |
| FT-IR/Raman | In-situ, real-time reaction monitoring | Non-destructive, provides real-time kinetic data | Can be difficult to interpret complex spectra, may require chemometrics |
Diagram 1: Troubleshooting Workflow for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing issues.
Diagram 2: Analytical Technique Selection Logic
Caption: Logic for selecting the appropriate analytical technique.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Reaction Monitoring | Bruker [bruker.com]
- 14. mt.com [mt.com]
- 15. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Regioselectivity in Reactions of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Welcome to the technical support center for 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block and need to navigate the critical challenge of regioisomer formation during nucleophilic aromatic substitution (SNAr) reactions. Here, we provide in-depth mechanistic explanations, troubleshooting guides, and validated protocols to ensure you can achieve the desired regiochemical outcome with high fidelity.
The Challenge: Understanding Regioselectivity in a Polysubstituted System
The structure of this compound presents two potential sites for nucleophilic attack: the carbon bearing the chlorine (C1) and the carbon bearing the fluorine (C2). Uncontrolled reactions can lead to a mixture of regioisomers, complicating purification and reducing the yield of the target molecule. This guide will help you understand and control these outcomes.
FAQ: Why is one position overwhelmingly favored for substitution?
Answer: The regiochemical outcome is dictated by the principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism, which proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate determines the activation energy of the reaction and, therefore, the major product.
The key to this molecule's reactivity is the powerful electron-withdrawing nitro group (-NO2) at C5. This group strongly activates positions that are ortho or para to it for nucleophilic attack.[1][3]
-
Attack at C1 (Displacing Chlorine): This position is ortho to the nitro group. When a nucleophile attacks C1, the negative charge of the resulting Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group through resonance. This provides substantial stabilization.[1][3]
-
Attack at C2 (Displacing Fluorine): This position is meta to the nitro group. An attack at C2 does not allow for direct resonance delocalization of the negative charge onto the nitro group.[1]
Therefore, the transition state leading to the substitution of chlorine at C1 is significantly lower in energy, making this the kinetically and thermodynamically favored pathway. While fluorine is typically a better leaving group in SNAr reactions due to its high electronegativity, the electronic stabilization provided by the ortho-nitro group is the dominant controlling factor in this substrate.
Caption: Decisive pathways for nucleophilic attack.
Troubleshooting Guide: Controlling Regioisomer Formation
Even with a strong electronic preference, suboptimal reaction conditions can lead to the formation of undesired byproducts. This section addresses common issues encountered in the lab.
Q1: I am observing a significant amount of the C2-substituted (fluoro-displaced) product. How can I improve the selectivity for C1 substitution?
Answer: Observing the C2-substituted isomer suggests that the reaction conditions are energetic enough to overcome the inherent activation barrier of the disfavored pathway or that side reactions are occurring. Here are the primary parameters to adjust:
-
Temperature: High temperatures can provide sufficient energy to access the higher-energy transition state of the C2-attack pathway, reducing selectivity.
-
Solution: Lower the reaction temperature. Start your reaction at 0 °C or even lower, and only warm to room temperature if the reaction is too slow. Running the reaction at the lowest feasible temperature is the most effective way to maximize kinetic selectivity.
-
-
Solvent: The choice of solvent is critical for SNAr reactions.
-
Solution: Use polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile. These solvents effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, enhancing its nucleophilicity.[4] Avoid protic solvents (like ethanol or water) unless using a phase-transfer catalyst, as they can solvate and deactivate the nucleophile.
-
-
Base: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), the choice and stoichiometry of the base are important.
-
Solution: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like DIPEA) to prevent it from competing with your primary nucleophile. Use the minimum effective amount of base; an excessive amount can lead to side reactions.
-
Table 1: Optimizing Reaction Parameters for C1 Selectivity
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 0 °C to Room Temperature | Minimizes the energy available to overcome the higher activation barrier of the disfavored C2-attack pathway, thus maximizing kinetic control. |
| Solvent | DMF, DMSO, NMP (Polar Aprotic) | Enhances nucleophile reactivity by solvating the counter-ion without hydrogen bonding to the nucleophile. Promotes the classic addition-elimination mechanism.[4] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Prevents the base itself from acting as a competing nucleophile. Ensures only the intended nucleophile is reacting. |
| Nucleophile Conc. | 1.0 - 1.2 equivalents | Using a large excess of the nucleophile can sometimes drive less favorable pathways. Start with near-stoichiometric amounts. |
Validated Experimental Protocol
This section provides a robust, step-by-step methodology for achieving highly regioselective substitution at the C1 position with an amine nucleophile.
Protocol 1: Regioselective Amination at the C1 Position
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the substrate).
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours). If the reaction is sluggish, it can be gently heated to 40-50°C, but check for byproduct formation.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the pure C1-substituted product.
Caption: Experimental workflow for selective C1 amination.
Advanced FAQs
Q2: Is it possible to force the substitution to occur at the C2 (fluoro) position?
Answer: Forcing substitution at the electronically disfavored C2 position is exceptionally challenging via the standard SNAr mechanism. The high activation energy barrier makes this pathway non-competitive. Achieving this outcome would require moving away from traditional SNAr conditions and exploring more advanced synthetic strategies, such as:
-
Directed Ortho Metalation (DoM): If a directing group could be installed ortho to the fluorine, it might be possible to lithiate that position and then engage an electrophile. This fundamentally changes the reaction type.
-
Transition-Metal Catalysis: Certain palladium or copper catalytic cycles can perform nucleophilic substitutions on aryl halides that are unreactive under standard SNAr conditions. However, differentiating between two reactive halogens would still be a significant challenge.
-
Concerted SNAr Pathways: Some nucleophilic aromatic substitutions do not proceed via a stable Meisenheimer intermediate but through a concerted mechanism.[5][6] These are less common for highly activated systems like this one and are typically observed with specific nucleophiles and less activated substrates.
Q3: What are the best analytical methods to confirm the regiochemistry of my product?
Answer: Unambiguously identifying the correct regioisomer is crucial. A combination of spectroscopic methods is recommended:
-
¹H NMR: The chemical shifts and coupling patterns of the two aromatic protons will be distinct for each isomer.
-
¹⁹F NMR: The presence or absence of a fluorine signal is a clear indicator. For the C1-substituted product, you will observe a ¹⁹F signal coupled to the adjacent aromatic proton.
-
2D NMR (NOESY/ROESY): This is the most definitive method. A Nuclear Overhauser Effect (NOE) correlation between the protons of the newly installed substituent and the neighboring proton on the aromatic ring (e.g., the proton at C6 or the methoxy protons at C4) will confirm its position. For C1 substitution, an NOE would be expected between the nucleophile's protons and the methoxy group protons. For C2 substitution, an NOE would be expected with the proton at C3.
References
Validation & Comparative
A Comparative Guide to the Characterization of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Nitroaromatics
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The specific arrangement of its substituents—a chloro group, a fluoro group, a methoxy group, and a nitro group—imparts a unique reactivity profile, making it a valuable precursor for a range of more complex molecules. The electron-withdrawing nature of the nitro, chloro, and fluoro groups, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic landscape across the benzene ring. This electronic push-pull influences the molecule's spectroscopic signature and its susceptibility to various chemical transformations.
In drug discovery, the incorporation of halogen atoms and methoxy groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1] The nitro group, while often a precursor to an amino group, also plays a role in the biological activity of some compounds. A thorough characterization of this scaffold and its derivatives is therefore paramount for rational drug design and development.
This guide will focus on the key analytical techniques used to characterize this compound and will draw comparisons with its amino derivative, 4-Amino-2-chloro-5-fluoroanisole, a common synthetic downstream product.
Physicochemical Properties: A Comparative Overview
A foundational step in the characterization of any compound is the determination of its fundamental physicochemical properties. These properties not only confirm the identity of the substance but also provide insights into its behavior in various chemical and biological systems.
| Property | This compound | 4-Amino-2-chloro-5-fluoroanisole |
| Molecular Formula | C₇H₅ClFNO₃[2] | C₇H₇ClFNO |
| Molecular Weight | 205.57 g/mol [2] | 175.59 g/mol |
| CAS Number | 84478-76-2[2] | 446-20-8[3] |
| Appearance | Typically a solid | Solid |
| Key Functional Groups | Nitro (-NO₂), Ether (-OCH₃), Chloro (-Cl), Fluoro (-F) | Amino (-NH₂), Ether (-OCH₃), Chloro (-Cl), Fluoro (-F) |
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. Here, we delve into the expected and reported spectral data for this compound and compare it with its amino derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The electron-withdrawing nitro and halogen groups will generally deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). In contrast, the electron-donating methoxy group will have a shielding effect.
For the amino derivative, the strongly electron-donating amino group will cause a significant upfield shift (lower ppm) of the aromatic protons compared to the parent nitro compound.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. The trends in chemical shifts generally follow those observed in ¹H NMR, with carbons attached to electronegative atoms appearing at a lower field. The carbon attached to the nitro group is expected to be significantly deshielded.[4]
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| This compound | Aromatic H's: ~7.5-8.5 ppm; Methoxy H's: ~4.0 ppm | Aromatic C's: ~110-160 ppm; Methoxy C: ~55-65 ppm |
| 4-Amino-2-chloro-5-fluoroanisole | Aromatic H's: ~6.0-7.0 ppm; Methoxy H's: ~3.8 ppm; Amino H's: broad singlet ~3.5-4.5 ppm | Aromatic C's: ~100-150 ppm; Methoxy C: ~55-60 ppm |
Causality Behind Chemical Shifts: The significant difference in the chemical shifts of the aromatic protons between the nitro and amino derivatives is a direct consequence of the electronic nature of these functional groups. The nitro group is a strong resonance and inductively withdrawing group, which decreases the electron density on the aromatic ring, thus deshielding the protons. Conversely, the amino group is a strong resonance donating group, which increases the electron density on the ring, leading to greater shielding of the protons.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. Each functional group has characteristic vibrational frequencies.
| Functional Group | This compound (Expected Absorption, cm⁻¹) | 4-Amino-2-chloro-5-fluoroanisole (Expected Absorption, cm⁻¹) |
| Aromatic C-H stretch | ~3000-3100 | ~3000-3100 |
| C-O (ether) stretch | ~1200-1275 (asymmetric), ~1000-1075 (symmetric) | ~1200-1275 (asymmetric), ~1000-1075 (symmetric) |
| N-O (nitro) stretch | ~1500-1570 (asymmetric), ~1300-1370 (symmetric) | N/A |
| N-H (amino) stretch | N/A | ~3300-3500 (two bands for primary amine) |
| C-Cl stretch | ~600-800 | ~600-800 |
| C-F stretch | ~1000-1400 | ~1000-1400 |
Self-Validating Protocol Insight: The disappearance of the strong nitro group absorptions and the appearance of the characteristic N-H stretching bands in the amino derivative provide a clear and self-validating confirmation of the successful reduction of the nitro group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
For this compound, the molecular ion peak (M⁺) would be expected at m/z 205, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).[2] Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) and the loss of nitric oxide (-NO, 30 Da).[5]
For the amino derivative, the molecular ion peak would be at m/z 175, again showing the characteristic chlorine isotopic pattern. Fragmentation of aromatic amines often involves the loss of a hydrogen atom from the amino group or cleavage of the C-N bond.
Experimental Protocols
Synthesis of 4-Amino-2-chloro-5-fluoroanisole from this compound
This protocol details a common method for the reduction of the nitro group to an amine using stannous chloride (SnCl₂), a widely used and effective reducing agent for this transformation.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
50% Sodium hydroxide (NaOH) solution
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool the solution in an ice bath to 5 °C.
-
Dissolve this compound in ethanol.
-
Slowly add the ethanolic solution of the nitro compound to the cold stannous chloride solution, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and then carefully basify with a 50% sodium hydroxide solution while cooling in an ice bath to control the exothermic reaction.
-
The product, 4-Amino-2-chloro-5-fluoroanisole, will precipitate out of the basic solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Causality in Protocol Design: The use of an acidic medium (HCl) is crucial for the activity of the stannous chloride reducing agent. The final basification step is necessary to neutralize the excess acid and to deprotonate the anilinium salt that is formed, thereby precipitating the free amine product.
Visualization of Key Concepts
Logical Relationship of Derivatives
References
- 1. scielo.br [scielo.br]
- 2. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Reaction Products of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
This guide provides an in-depth comparative analysis of the spectral characteristics of reaction products derived from 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for identifying and differentiating reaction products using common spectroscopic techniques. We will explore the spectral signatures of products from two key reaction types—nucleophilic aromatic substitution and nitro group reduction—and compare them with analogous products from a well-characterized alternative, 2,4-dinitrofluorobenzene. This comparison will highlight the subtle yet significant spectral shifts induced by different substituent patterns on the aromatic ring.
The Importance of Spectral Analysis in Aromatic Chemistry
In the synthesis of complex organic molecules, particularly in pharmaceutical development, unequivocal structural confirmation is paramount. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for elucidating molecular structures.[1] For substituted nitroaromatic compounds like this compound, these techniques allow for the precise tracking of chemical transformations, ensuring the desired product has been formed and is free of impurities.
The electron-withdrawing nature of the nitro group, combined with the presence of halogen substituents, significantly influences the electronic environment of the aromatic ring.[2] This, in turn, imparts distinct features in the NMR, MS, and IR spectra of the parent molecule and its derivatives. Understanding these spectral nuances is critical for accurate product identification and characterization.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings.[3] The nitro group in this compound strongly activates the ring towards nucleophilic attack, facilitating the displacement of one of the halogen atoms. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions, a factor that will be reflected in the reaction outcome.
For this guide, we will consider the reaction with aniline as a representative nucleophile. This reaction is expected to yield N-phenyl-2-fluoro-4-methoxy-5-nitroaniline. For comparison, we will examine the analogous reaction of 2,4-dinitrofluorobenzene with aniline, which produces the well-characterized N-phenyl-2,4-dinitroaniline.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
This compound or 2,4-dinitrofluorobenzene (1 mmol)
-
Aniline (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a round-bottom flask, add the substituted nitrobenzene, aniline, and potassium carbonate.
-
Add DMF and stir the mixture at 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol.
Caption: Workflow for the synthesis of N-phenyl substituted nitroanilines.
Comparative Spectral Data: SNAr Products
The following table presents a comparison of the expected spectral data for the products of the SNAr reaction of our target compound and the alternative.
| Spectral Feature | Product of this compound (Hypothetical Data) | Product of 2,4-dinitrofluorobenzene (Literature-based Data) |
| ¹H NMR | ||
| Aromatic Protons | δ 7.0-8.5 ppm (complex multiplets) | δ 7.2-9.0 ppm (complex multiplets) |
| -NH Proton | δ ~9.5 ppm (broad singlet) | δ ~9.8 ppm (broad singlet) |
| -OCH₃ Protons | δ ~4.0 ppm (singlet) | N/A |
| ¹³C NMR | ||
| Aromatic Carbons | δ 110-160 ppm | δ 115-150 ppm |
| -OCH₃ Carbon | δ ~56 ppm | N/A |
| IR (cm⁻¹) | ||
| N-H Stretch | ~3350 | ~3340 |
| NO₂ Asymmetric Stretch | ~1520 | ~1530 |
| NO₂ Symmetric Stretch | ~1340 | ~1350 |
| C-F Stretch | ~1250 | N/A |
| Mass Spectrometry (m/z) | ||
| Molecular Ion [M]⁺ | ~308 | ~259 |
| Key Fragments | [M-NO₂]⁺, [M-OCH₃]⁺ | [M-NO₂]⁺, [M-NO₂-NO₂]⁺ |
Interpretation of SNAr Spectral Data
The presence of two electron-withdrawing nitro groups in the product from 2,4-dinitrofluorobenzene leads to a more pronounced downfield shift of the aromatic and -NH protons in the ¹H NMR spectrum compared to the product from this compound, which has one nitro group and one methoxy group (an electron-donating group).
In the IR spectra, the characteristic N-H stretching frequency appears in a similar region for both compounds. The asymmetric and symmetric stretches of the nitro groups are also present. A key differentiator is the presence of a C-F stretching band for the product of this compound.
The mass spectra will show the molecular ion peak for each compound. The fragmentation patterns will be influenced by the substituents. The dinitro-substituted compound is expected to show sequential loss of the nitro groups, a characteristic fragmentation pathway for such molecules.
Section 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of anilines, which are key intermediates in the pharmaceutical industry. Catalytic hydrogenation is a common and efficient method for this conversion.
We will compare the spectral data of the reduction product of this compound, which is expected to be 4-chloro-5-fluoro-2-methoxyaniline, with the reduction product of 2,4-dinitroaniline, which is 1,2,4-triaminobenzene.
Experimental Protocol: Nitro Group Reduction
Materials:
-
Substituted nitroaniline (1 mmol)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol (20 mL)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the nitro compound in methanol in a hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Caption: Workflow for the catalytic hydrogenation of nitroanilines.
Comparative Spectral Data: Reduction Products
The following table compares the expected spectral data for the reduction products.
| Spectral Feature | Product of this compound (Hypothetical Data) | Product of 2,4-dinitroaniline (Literature-based Data) |
| ¹H NMR | ||
| Aromatic Protons | δ 6.5-7.0 ppm (multiplets) | δ 6.0-6.5 ppm (multiplets) |
| -NH₂ Protons | δ ~3.5-4.5 ppm (broad singlets) | δ ~3.0-4.0 ppm (broad singlets) |
| -OCH₃ Protons | δ ~3.8 ppm (singlet) | N/A |
| ¹³C NMR | ||
| Aromatic Carbons | δ 100-150 ppm | δ 105-145 ppm |
| -OCH₃ Carbon | δ ~55 ppm | N/A |
| IR (cm⁻¹) | ||
| N-H Stretch | ~3400, ~3300 (doublet) | ~3450, ~3350, ~3250 (multiple bands) |
| NO₂ Stretches | Absent | Absent |
| C-F Stretch | ~1240 | N/A |
| Mass Spectrometry (m/z) | ||
| Molecular Ion [M]⁺ | ~175.5 | ~123 |
| Key Fragments | [M-CH₃]⁺, [M-Cl]⁺ | [M-NH₂]⁺ |
Interpretation of Reduction Spectral Data
The conversion of the electron-withdrawing nitro group to an electron-donating amino group results in a significant upfield shift of the aromatic protons in the ¹H NMR spectrum for both compounds. The appearance of broad signals for the -NH₂ protons is a key indicator of successful reduction. These signals will disappear upon D₂O exchange, a useful diagnostic test.
The most dramatic change in the IR spectrum is the disappearance of the strong nitro group absorptions and the appearance of characteristic N-H stretching bands. Primary amines typically show two N-H stretching bands (symmetric and asymmetric), and in the case of 1,2,4-triaminobenzene, the presence of multiple amino groups may lead to a more complex pattern of N-H stretches.
The mass spectra will show the molecular ion peaks corresponding to the reduced products. The fragmentation patterns will now be dictated by the presence of the amino and other functional groups.
Conclusion
The spectral analysis of reaction products of this compound provides a clear illustration of how substituent effects govern the outcomes of spectroscopic measurements. By comparing its reaction products with those of the well-established reagent 2,4-dinitrofluorobenzene, we can discern the specific influences of the methoxy, chloro, and fluoro groups on the spectral properties.
This guide provides a foundational framework for researchers to anticipate and interpret the spectral data of similar substituted aromatic compounds. The provided experimental protocols and comparative data tables serve as a practical resource for the synthesis and characterization of novel molecules in the pursuit of new therapeutic agents.
References
A Comparative Guide to the Biological Activity of Compounds Derived from 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene: A Scaffold for Antimicrobial and Anticancer Agents
Introduction: The Untapped Potential of a Multifunctional Scaffold
In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. The compound 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene represents a highly versatile yet underexplored scaffold. Its structure is richly decorated with functional groups and substituents—a nitro group for reductive transformations, reactive halogen atoms (chlorine and fluorine) for nucleophilic substitution, and a methoxy group influencing electronic properties—that make it an ideal precursor for diverse bioactive molecules.
The presence of a nitroaromatic system is a well-established pharmacophore, integral to a wide range of drugs including antimicrobial, anticancer, and anti-inflammatory agents.[1] The nitro group's ability to undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, can be exploited for targeted drug activation. Furthermore, the inclusion of fluorine is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2]
This guide provides a comparative analysis of the potential biological activities of compounds derived from this scaffold. While direct experimental data on derivatives of this compound is scarce, we will extrapolate from robust data on structurally similar compounds to propose synthetic pathways to two classes of high-potential derivatives: antimicrobial benzofuroxans and anticancer agents via nucleophilic aromatic substitution . We will compare their projected efficacy against established alternatives, supported by experimental data from analogous series, and provide detailed protocols for their biological evaluation.
Part 1: Antimicrobial Agents Derived from Benzofuroxans
The transformation of ortho-nitro-substituted aromatics into benzofuroxans (also known as benzofurazans) is a powerful strategy for generating potent antimicrobial agents. These compounds are known to release nitric oxide (NO), which can disrupt microbial metabolic processes. The synthesis of benzofuroxan derivatives from our parent scaffold offers a promising route to novel antibiotics.
Proposed Synthetic Pathway: From Nitrobenzene to Benzofuroxan
The conversion of this compound to a benzofuroxan derivative would logically proceed through the reduction of the nitro group to an azide, followed by thermal cyclization. The reactivity of the halogens allows for further modification to generate a library of compounds.
Caption: Proposed synthesis of benzofuroxan derivatives.
Comparative Antimicrobial Performance
Research on analogous benzofuroxan structures has demonstrated significant activity against pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).[1] The mechanism is often attributed to the compound's ability to generate reactive nitrogen species within the bacterial cell. We can project the potential efficacy of our proposed derivatives by comparing them to known benzofuroxans and standard antibiotics.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Proposed Benzofuroxan Derivative | S. aureus (MRSA) | Projected: 10-20 | - |
| 4-CF₃ Substituted Benzofuroxan | S. aureus (MRSA) | 13.1 - 14.6 | [1] |
| Nifuroxazide | S. aureus | 8 - 16 | [1] |
| Ciprofloxacin (Standard Antibiotic) | S. aureus | 0.25 - 1 | [3] |
| Vancomycin (Standard Antibiotic) | S. aureus (MRSA) | 1 - 2 | Commercial Data |
Causality Behind Experimental Choices: The choice to synthesize benzofuroxans is based on their established mechanism of action and proven efficacy against clinically relevant pathogens like MRSA.[1] The comparison with Ciprofloxacin and Vancomycin provides a benchmark against a broad-spectrum antibiotic and a last-resort anti-MRSA drug, respectively, offering a clear perspective on the potential clinical utility of the novel compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method, a standard for determining the MIC of a potential antimicrobial agent.
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations to test.
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include wells with bacteria and broth but no compound (positive control) and wells with only broth (negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Part 2: Anticancer Agents via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the nitro-substituted benzene ring, enhanced by the presence of halogens, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be exploited to introduce various pharmacophores, creating potential anticancer agents. Studies have shown that nitroaromatic compounds with good leaving groups (like chlorine or fluorine) can act as alkylating agents, a mechanism central to many chemotherapeutics.[4][5]
Proposed Synthetic Pathway: Introducing Bioactive Moieties
By reacting this compound with various nucleophiles (e.g., substituted anilines, thiols, or heterocyclic amines), a diverse library of compounds can be synthesized. The fluorine atom is generally more reactive towards SNAr than chlorine, offering regioselective control.
Caption: Synthesis of anticancer agents via SNAr.
Comparative Anticancer Performance
The anticancer activity of halogenated and nitrated aromatic compounds has been well-documented. Their efficacy is often dependent on the specific substituents and their positions on the aromatic ring.[6] We can benchmark the potential of our proposed derivatives against known halogenated compounds and a standard chemotherapeutic drug.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Proposed SNAr Derivative | HCT116 (Colon) | Projected: <10 | - |
| Halogenated Chalcone (Compound 3p) | HCT116 (Colon) | ~5 | [6] |
| Halogenated Flavonol (Compound 4o) | HCT116 (Colon) | ~2.5 | [6] |
| Nitroaromatic Compound 3 | Jurkat (Leukemia) | 3.5 | [4][5] |
| Doxorubicin (Standard Chemo) | HCT116 (Colon) | ~0.1 - 0.5 | Commercial Data |
Causality Behind Experimental Choices: The selection of SNAr reactions is a rational approach to building molecular complexity from the starting scaffold. The choice of HCT116 colon cancer cells for comparison is based on available data for similar halogenated compounds, allowing for a direct, albeit predictive, comparison.[6] Doxorubicin is included as a potent, widely used chemotherapeutic agent to provide a high bar for clinical relevance.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
References
- 1. Design, synthesis, antimicrobial activity and molecular modeling studies of novel benzofuroxan derivatives against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Framework for the Computational Analysis of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene's Electronic Properties
A Comparative Guide for Researchers
As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the electronic properties of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene. Given the absence of extensive published data on this specific molecule, this document outlines a robust computational methodology, drawing comparisons with structurally related and well-documented compounds. This approach allows for insightful predictions of the target molecule's behavior and establishes a foundation for future experimental validation.
Nitroaromatic compounds are a critical class of industrial chemicals used in the synthesis of diverse products like dyes, polymers, and explosives.[1] Their electronic properties are of paramount importance as they dictate the reactivity, stability, and potential applications of these molecules, particularly in drug development and materials science. The subject of this guide, this compound, presents a unique electronic profile due to its combination of electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy) substituents. Understanding this electronic interplay is crucial for predicting its chemical behavior.
This guide will detail a computational workflow using Density Functional Theory (DFT), compare the predicted properties of the target molecule with known data from analogous compounds, and suggest avenues for experimental verification.
Theoretical Foundations: Key Electronic Descriptors
Before embarking on a computational study, it is essential to identify the key electronic properties that govern a molecule's behavior. For a substituted nitrobenzene, the following descriptors are of primary interest:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy level indicates the ability to donate electrons, while the LUMO energy level reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[2]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. It influences physical properties such as solubility and boiling point, and it can play a significant role in molecular interactions, including binding to biological targets.
-
Mulliken Atomic Charges: These charges provide a quantitative estimate of the electron distribution among the atoms in a molecule. This information is valuable for understanding the inductive and resonance effects of the various substituents on the aromatic ring.
Proposed Computational Workflow: A Step-by-Step Guide
The following protocol outlines a standard and reliable method for calculating the electronic properties of this compound using Density Functional Theory (DFT).
Experimental Protocol: DFT Calculation
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM6 method, to obtain a reasonable starting structure.
-
The final geometry optimization should be carried out using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[3][4] This level of theory is well-established for providing accurate geometries and electronic properties for substituted nitrobenzenes.[4][5] The vibrational frequencies should also be calculated to confirm that the optimized structure corresponds to a true energy minimum.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
From this calculation, extract the following data:
-
Energies of the HOMO and LUMO.
-
The molecular electrostatic potential (MEP) map.
-
The total dipole moment.
-
Mulliken atomic charges.
-
-
-
Data Analysis and Visualization:
-
Visualize the HOMO and LUMO orbitals to understand their spatial distribution and identify the regions of the molecule involved in electron donation and acceptance.
-
Analyze the MEP map to locate the sites most susceptible to nucleophilic and electrophilic attack.
-
Tabulate the calculated electronic properties for clear presentation and comparison.
-
A variety of software packages can perform these calculations, including Gaussian, ORCA, and GAMESS.[6] For analysis and visualization, software such as Chemissian can be utilized to construct and analyze molecular orbital diagrams and density maps.[7][8][9]
Workflow Diagram
Caption: Computational workflow for determining the electronic properties of this compound.
Comparative Analysis with Structurally Similar Compounds
To contextualize the predicted properties of this compound, it is instructive to compare them with data from simpler, analogous molecules. The substituent effects on the electronic properties of nitrobenzene derivatives have been extensively studied.[3][10][11] The electron-withdrawing or electron-donating nature of substituents significantly influences the electronic structure of the benzene ring and the nitro group.[3][10]
| Compound | Key Substituents | Expected Effect on Electronic Properties |
| Nitrobenzene | -NO₂ | The strong electron-withdrawing nitro group significantly lowers the HOMO and LUMO energies and increases the electrophilicity of the aromatic ring. |
| 2-Nitroanisole | -NO₂, -OCH₃ | The electron-donating methoxy group will raise the HOMO energy level, likely decreasing the HOMO-LUMO gap compared to nitrobenzene.[12] |
| 1,4-Dichloro-2-nitrobenzene | -NO₂, -Cl | The inductive electron-withdrawing effect of the chlorine atoms will further lower the HOMO and LUMO energies, potentially increasing the HOMO-LUMO gap and enhancing stability.[13] |
| This compound | -NO₂, -Cl, -F, -OCH₃ | A complex interplay is expected. The combined electron-withdrawing strength of the nitro, chloro, and fluoro groups will strongly lower the LUMO energy, making the molecule a good electron acceptor. The methoxy group will counteract this effect to some extent by raising the HOMO energy. The overall result is likely a relatively small HOMO-LUMO gap, suggesting higher reactivity. |
Predicted Electronic Profile and Implications
Based on the additive effects of its functional groups, the following electronic profile for this compound can be hypothesized:
-
High Reactivity: The presence of multiple electron-withdrawing groups will render the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution.[14][15][16] The methoxy group, being an ortho, para-director, will activate the positions ortho and para to it, but this effect will be modulated by the strong deactivating effects of the other substituents.
-
Small HOMO-LUMO Gap: The combination of electron-donating and withdrawing groups is expected to result in a smaller energy gap compared to simpler nitroaromatics, which could translate to interesting optical properties.[2]
-
Significant Dipole Moment: The asymmetrical arrangement of polar functional groups will likely result in a large molecular dipole moment, influencing its solubility and intermolecular interactions.
Avenues for Experimental Validation
Computational predictions, while powerful, should ideally be validated by experimental data. For this compound, the following experimental techniques would be highly valuable:
-
Cyclic Voltammetry: This electrochemical technique can be used to experimentally determine the oxidation and reduction potentials of the molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.
-
UV-Visible Spectroscopy: The absorption spectrum can provide information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap.[6]
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray diffraction would provide the definitive molecular structure, allowing for a direct comparison with the computationally optimized geometry.
Conclusion
While direct experimental and computational data for this compound are scarce, a robust computational framework based on Density Functional Theory can provide significant insights into its electronic properties. By leveraging a well-established computational protocol and drawing comparisons with structurally related compounds, researchers can develop a strong predictive understanding of this molecule's reactivity, stability, and potential applications. This guide provides a clear roadmap for such an investigation, emphasizing scientific rigor and the importance of a combined theoretical and experimental approach to molecular characterization.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]
- 8. Molecular orbitals editor | Chemissian: software to analyze spectra, build density maps and molecular orbitals [chemissian.com]
- 9. Analyze MO composition - contributions to each molecular orbital | Chemissian: software to analyze spectra, build density maps and molecular orbitals [chemissian.com]
- 10. Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Illuminating the Void: A Comparative Guide to the Structural Elucidation of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. This guide delves into the structural analysis of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, a substituted nitroaromatic compound of interest. While a definitive X-ray crystal structure for this specific molecule is not publicly available in crystallographic databases as of this writing, this guide provides a comprehensive comparison of methodologies for its structural elucidation. We will leverage data from a closely related analogue, 1-Chloro-2-methyl-4-nitrobenzene, and explore a multi-faceted approach combining experimental and computational techniques to confidently determine molecular architecture.
The Quest for Atomic Coordinates: Why Crystal Structure Matters
The arrangement of atoms in a molecule dictates its physical and chemical properties, including its reactivity, polarity, and how it interacts with biological targets. For drug development, an accurate crystal structure is invaluable for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SCXRD) has long been the gold standard for this purpose, providing unambiguous atomic coordinates.[1][2]
However, obtaining suitable crystals for SCXRD can be a significant bottleneck.[2] This guide, therefore, not only outlines the crystallographic approach but also presents a robust toolkit of alternative and complementary methods for structural determination when single crystals are elusive.
A Tale of Two Molecules: Comparative Crystallographic Analysis
To illustrate the principles of X-ray crystallography for this class of compounds, we will examine the published crystal structure of 1-Chloro-2-methyl-4-nitrobenzene.[3][4] This molecule shares a similar chlorinated nitroaromatic core with our target compound, making it an excellent proxy for understanding potential crystal packing and intermolecular interactions.
The title compound, 1-Chloro-2-methyl-4-nitrobenzene, was synthesized from 4-chloroaniline through successive oxidation and methylation.[4] Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a chloroform solution.[4]
Key Crystallographic Data for 1-Chloro-2-methyl-4-nitrobenzene
| Parameter | Value[3][4] |
| Chemical Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.5698(8) |
| b (Å) | 3.7195(3) |
| c (Å) | 13.5967(8) |
| β (°) | 91.703(3) |
| Volume (ų) | 685.96(10) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.661 |
The molecule is nearly planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring.[3][4] The crystal structure is stabilized by several non-covalent interactions, including π-π stacking between adjacent benzene rings, C-H···O hydrogen bonds, and close Cl···O contacts.[3][4] These interactions are crucial for the overall crystal packing and stability.
Beyond the Crystal: A Multi-Technique Approach to Structure Elucidation
In the absence of a solved crystal structure for this compound, a combination of spectroscopic and computational methods can provide a highly accurate structural model.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within a molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The presence of specific functional groups can be confirmed by characteristic absorption bands. For this compound, key expected vibrations would include those for the C-Cl, C-F, C-O, and NO₂ groups. Publicly available data from PubChem indicates FTIR spectra have been recorded for this compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for determining the carbon-hydrogen framework of a molecule.[6] For our target compound, ¹H and ¹³C NMR would reveal the number and connectivity of protons and carbons, while correlation spectroscopies like HMBC would establish long-range connectivities.[6]
Computational Chemistry: The In Silico Approach
Density Functional Theory (DFT) has become an indispensable tool for predicting molecular structures and properties with high accuracy.[7][8]
Workflow for a DFT-Based Structural Analysis:
-
Conformational Search: Identify the lowest energy conformer of the molecule.
-
Geometry Optimization: Calculate the equilibrium geometry of the most stable conformer.
-
Frequency Calculation: Predict the vibrational (IR) spectrum and confirm the optimized structure is a true minimum on the potential energy surface.
-
NMR Chemical Shift Prediction: Calculate the expected ¹H and ¹³C NMR chemical shifts for comparison with experimental data.
The strong correlation between calculated and experimental spectroscopic data provides a high degree of confidence in the computationally derived structure.[8]
The Future is Small: Emerging Techniques in Structure Determination
For challenging cases where obtaining large, high-quality crystals is not feasible, newer techniques are revolutionizing the field of structural chemistry.
-
Micro-Electron Diffraction (MicroED): This cryo-electron microscopy technique can determine the structures of small molecules from nanocrystals that are far too small for conventional X-ray diffraction.[1][9] MicroED is particularly advantageous for organic compounds that are prone to radiation damage from X-rays.[1]
Experimental Protocols
Hypothetical Crystallization of this compound
The following is a generalized protocol for the crystallization of a small organic molecule like the target compound, based on common laboratory practices.[2]
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) to determine the compound's solubility. A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble) that is miscible with the solvent of the compound solution. The slow diffusion of the poor solvent vapor into the compound solution will gradually decrease its solubility, promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Visualizing the Workflow
Diagram 1: Overall Workflow for Structural Elucidation
References
- 1. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the quest for efficient and predictable chemical reactions is paramount. Aryl halides and nitroarenes, activated towards nucleophilic aromatic substitution (SNAr), are cornerstone building blocks in the assembly of complex drug molecules, particularly in the realm of kinase inhibitors. Among these, 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene stands as a key intermediate, its polysubstituted nature offering a rich tapestry of reactivity to be explored and exploited.
This guide provides an in-depth, objective comparison of the kinetic performance of this compound in SNAr reactions against common alternatives. While specific kinetic data for this exact molecule remains elusive in publicly accessible literature, this guide leverages established principles of physical organic chemistry and available data for structurally related compounds to offer a predictive and practical comparison. We will delve into the causality behind experimental choices, present detailed protocols for kinetic analysis, and showcase the real-world application of these compounds in the synthesis of life-saving therapeutics.
The Heart of the Matter: Understanding Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), positioned ortho or para to the leaving group.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a critical determinant of the reaction rate.
Comparative Kinetic Analysis: Benchmarking Reactivity
Direct, publicly available kinetic data for this compound is scarce. To provide a meaningful comparison, we will analyze the kinetic data of well-studied, structurally analogous compounds: 1-chloro-2,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene. These compounds are frequently used as benchmark substrates in SNAr kinetic studies.
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate | Reference |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Toluene | Varies with concentration | ~1 | [1] |
| 1-Chloro-2,4-dinitrobenzene | n-Butylamine | n-Hexane | Varies with concentration | - | [2] |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Aprotic Solvents | Varies with solvent | - | [3] |
| 1-Fluoro-2,4-dinitrobenzene | Hydrazine | Water | - | ~10x more reactive than similarly basic amines | [4] |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Various | Varies with solvent | - | [5] |
Predictive Analysis of this compound Reactivity:
Based on the foundational principles of SNAr reactions, we can predict the relative reactivity of this compound. The rate of an SNAr reaction is primarily influenced by:
-
The nature and position of electron-withdrawing groups: The nitro group (-NO₂) is a powerful activating group.
-
The nature of the leaving group: The general order of leaving group ability in SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.[6]
-
The nature of the nucleophile: Stronger nucleophiles generally react faster.
-
The solvent: Polar aprotic solvents are typically preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.
For this compound, the nitro group strongly activates the ring towards nucleophilic attack. The presence of two potential leaving groups, fluorine and chlorine, adds another layer of complexity. Generally, fluorine is a better leaving group than chlorine in SNAr reactions, suggesting that nucleophilic attack might preferentially occur at the carbon bearing the fluorine atom. The methoxy group, being an electron-donating group, will have a deactivating effect, but its influence will be less pronounced compared to the powerful activating effect of the nitro group.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics is crucial for understanding reaction mechanisms and optimizing process conditions. Here, we provide detailed, step-by-step methodologies for conducting kinetic studies of SNAr reactions using two common analytical techniques: UV-Visible Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Kinetic Analysis using UV-Visible Spectroscopy
This method is well-suited for reactions where the product has a distinct UV-Vis absorbance spectrum compared to the reactants.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the aryl halide (e.g., this compound), the nucleophile, and a suitable buffer in the chosen solvent. The solvent should be transparent in the UV-Vis region of interest.
-
-
Determination of λ_max:
-
Record the UV-Vis spectrum of the final reaction product to determine the wavelength of maximum absorbance (λ_max).
-
-
Kinetic Run:
-
In a quartz cuvette, place the solution of the aryl halide and buffer. Equilibrate the cuvette in the temperature-controlled cell holder of the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the nucleophile stock solution. Ensure rapid mixing.
-
Immediately start recording the absorbance at λ_max as a function of time.
-
-
Data Analysis:
-
For reactions under pseudo-first-order conditions (i.e., [Nucleophile] >> [Aryl Halide]), the natural logarithm of (A_∞ - A_t) versus time should yield a straight line, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
The slope of this line is the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the nucleophile. A plot of k_obs versus the concentration of the nucleophile will give a straight line with a slope equal to the second-order rate constant (k₂).
-
Protocol 2: Kinetic Analysis using NMR Spectroscopy
NMR spectroscopy is a powerful tool for reaction monitoring as it provides detailed structural information and allows for the simultaneous tracking of multiple species.[5]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the aryl halide and an internal standard in a deuterated solvent in an NMR tube.
-
-
Initial Spectrum:
-
Acquire a high-quality ¹H or ¹⁹F NMR spectrum of the starting material to identify characteristic peaks for integration.
-
-
Reaction Initiation and Monitoring:
-
Add a known amount of the nucleophile to the NMR tube, mix quickly, and immediately place it in the NMR spectrometer.
-
Set up an array of experiments to acquire spectra at regular time intervals.
-
-
Data Processing and Analysis:
-
Process the series of spectra uniformly.
-
Integrate the characteristic signals of the starting material and the product in each spectrum. The concentration of each species is proportional to its integral value relative to the internal standard.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate integrated rate law to determine the rate constant.
-
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The true value of understanding the kinetics of SNAr reactions lies in its application to the synthesis of complex, biologically active molecules. Many small-molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature structures assembled through SNAr reactions.
Case Study: Synthesis of Gefitinib (Iressa®)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. Its synthesis often involves the reaction of a substituted quinazoline with a substituted aniline via an SNAr reaction.
Case Study: Synthesis of Lapatinib (Tykerb®)
Lapatinib is a dual tyrosine kinase inhibitor that interrupts the HER2/neu and EGFR pathways. Its synthesis also relies on a crucial SNAr step.
The choice of a specific halogenated nitrobenzene derivative in these syntheses is a critical decision, influenced by factors such as reactivity, cost, and the potential for side reactions. A thorough understanding of the kinetic profile of these building blocks allows for the rational design of efficient and scalable synthetic routes.
Conclusion
References
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. ukm.my [ukm.my]
- 3. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthetic Routes of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Introduction: 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring chloro, fluoro, methoxy, and nitro groups, offers multiple points for further chemical modification. The strategic placement of these groups, particularly the electron-withdrawing nitro group activating the ring for nucleophilic aromatic substitution, makes it a versatile intermediate. This guide provides an in-depth comparative analysis of the primary synthetic strategies for this compound, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step protocols for researchers and drug development professionals.
Route 1: O-Methylation of a Phenolic Precursor via Williamson Ether Synthesis
This is a direct and high-yielding approach that constructs the final molecule by forming the ether linkage in the last step. The synthesis begins with the commercially available or readily synthesized precursor, 2-Chloro-4-fluoro-5-nitrophenol.
Causality and Mechanistic Insights
The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2][3] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (an alkoxide) acts as a nucleophile to attack an electrophilic alkyl halide.[1][4] In this specific application, the phenolic proton of 2-Chloro-4-fluoro-5-nitrophenol is acidic and can be easily removed by a suitable base, such as potassium carbonate, to form a potent phenoxide nucleophile. This phenoxide then attacks the methylating agent, typically iodomethane or dimethyl sulfate, to displace the iodide or sulfate leaving group and form the desired methoxy group. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base (e.g., K+) while leaving the phenoxide anion relatively free and highly nucleophilic, thereby accelerating the SN2 reaction.
Experimental Workflow Diagram
References
A Comparative Guide to the Validation of Analytical Methods for 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, a key intermediate in pharmaceutical synthesis. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for establishing robust and reliable analytical procedures. The methodologies and acceptance criteria discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5]
Introduction: The Imperative of Method Validation
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[6] For a pharmaceutical intermediate like this compound, this means ensuring that the methods used to assess its identity, purity, and strength are accurate, precise, and specific. Failure to properly validate analytical methods can lead to unreliable data, regulatory scrutiny, and potential risks to patient safety.[6] This guide will compare two primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it a suitable choice for the analysis of many pharmaceutical intermediates.[3][7]
Experimental Protocol: HPLC Method Validation
A reversed-phase HPLC method was developed and validated for the quantification of this compound and the determination of its related substances.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Parameters and Acceptance Criteria:
The validation of the HPLC method was performed according to ICH Q2(R1) guidelines, encompassing the following parameters:
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components.[1][9] This was demonstrated by analyzing a blank (diluent), a placebo (a mixture of all excipients without the active pharmaceutical ingredient, if applicable), the this compound standard, and a spiked sample containing known impurities.
-
Procedure:
-
Inject the blank, placebo, standard, and spiked sample into the HPLC system.
-
Examine the chromatograms for any interfering peaks at the retention time of this compound.
-
-
Acceptance Criteria: No significant interference from the blank or placebo at the retention time of the analyte. The peak for this compound should be well-resolved from any impurity peaks.
2. Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[2]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is typically expected.[10] The y-intercept should be minimal.
3. Accuracy: Accuracy is the closeness of the test results to the true value.[2] It is often expressed as the percent recovery.
-
Procedure:
-
Prepare samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with each level prepared in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[1]
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD over the combined data from both studies should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5°C)
-
-
Analyze a system suitability standard under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within acceptable limits, and the results should not be significantly affected.
Summary of HPLC Method Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of nominal concentration | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.01 µg/mL |
| LOQ | S/N ≥ 10 | 0.03 µg/mL |
| Robustness | System suitability passes under varied conditions. | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[12][13] It offers the advantage of providing structural information, which is invaluable for impurity identification.
Experimental Protocol: GC-MS Method Validation
A GC-MS method was developed and validated for the quantification and impurity profiling of this compound.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for impurity identification.
Validation Parameters and Acceptance Criteria:
The validation of the GC-MS method followed the same principles as the HPLC method, with some adjustments pertinent to the technique.
The experimental procedures for Linearity and Range , Accuracy , Precision , LOD & LOQ , and Robustness are analogous to those described for the HPLC method, with the primary difference being the analytical instrumentation and data acquisition.
1. Specificity: In GC-MS, specificity is enhanced by the mass spectrometer's ability to selectively monitor for characteristic ions of the analyte.
-
Procedure:
-
Analyze a blank, placebo, standard, and spiked sample.
-
In full scan mode, confirm that the mass spectrum of the analyte peak in the sample matches that of the standard.
-
In SIM mode, monitor for specific ions of this compound and its potential impurities to ensure no co-elution.
-
-
Acceptance Criteria: The mass spectrum of the analyte in the sample should be a good match to the reference spectrum. No interfering peaks should be observed in the selected ion chromatograms at the retention time of the analyte.
Summary of GC-MS Method Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Mass spectral match and no co-eluting interferences. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 50% - 150% of nominal concentration | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| LOD | S/N ≥ 3 | 0.005 µg/mL |
| LOQ | S/N ≥ 10 | 0.015 µg/mL |
| Robustness | System suitability passes under varied conditions. | Pass |
Comparison of HPLC and GC-MS Methods
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile, thermally stable compounds. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum, allowing for positive identification. |
| Sensitivity | Good, typically in the low µg/mL to ng/mL range. | Excellent, often reaching pg/mL levels, especially with SIM mode.[14] |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but is direct for volatile analytes. |
| Instrumentation Cost & Complexity | Moderate cost and complexity. | Higher initial cost and greater operational complexity. |
| Throughput | Can be high with modern UPLC systems. | Can be lower due to longer run times for complex temperature programs. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound, and both can be successfully validated to meet stringent regulatory requirements.
-
HPLC with UV detection is a robust, cost-effective, and widely available technique that is well-suited for routine quality control, including assay and content uniformity testing. Its simplicity of operation and high throughput make it an excellent choice for in-process controls and final product release testing.[3][7]
-
GC-MS offers superior specificity and sensitivity, making it the preferred method for impurity profiling, identification of unknown degradation products, and trace-level analysis.[12][13] The structural information provided by the mass spectrometer is invaluable during process development and for investigational purposes.
For a comprehensive quality control strategy, it is recommended to utilize HPLC for routine quantitative analysis and to have a validated GC-MS method available for impurity identification and for situations requiring higher sensitivity. This dual-pronged approach leverages the strengths of both techniques to ensure the highest level of quality and confidence in the analytical data for this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mournetrainingservices.com [mournetrainingservices.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. 1-Chloro-4-nitrobenzene | SIELC Technologies [sielc.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. environics.com [environics.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. impactfactor.org [impactfactor.org]
- 14. gcms.cz [gcms.cz]
A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene for Drug Development
In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality control metric; it is a cornerstone of experimental reproducibility, toxicological safety, and ultimately, clinical success. Intermediates such as 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene are valuable building blocks, often utilized in the synthesis of complex bioactive molecules. The presence of even minute impurities can lead to unforeseen side reactions, altered pharmacological profiles, and significant delays in the development pipeline. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Synthesis and Purification: A Foundational Overview
The synthesis of this compound typically involves a multi-step process. A plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as the nitration of a substituted anisole precursor.[1] The crude product obtained from the reaction is seldom pure and necessitates a robust purification strategy to remove unreacted starting materials, reagents, and side-products.
Common purification techniques for compounds of this nature include recrystallization and column chromatography.[2] The choice of method is contingent on the physical properties of the target compound and the nature of the impurities. For this compound, which is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective and scalable method for removing most impurities.[2] For achieving higher purity, especially for analytical standards, column chromatography on silica gel is the preferred method.[2]
A Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is imperative for the comprehensive assessment of purity. No single technique can provide a complete picture of a compound's purity profile. The following sections detail the most critical analytical methods, their underlying principles, and their relative strengths and weaknesses in the context of this compound.
| Analytical Technique | Principle | Strengths | Weaknesses |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[3] | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative analysis.[3] | May require more complex sample preparation.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[3] | Excellent for separating volatile and semi-volatile compounds, provides molecular weight and structural information.[3][4] | Not suitable for non-volatile or thermally unstable compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field to elucidate molecular structure. | Provides detailed structural information, can identify and quantify impurities without the need for a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. |
| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | Simple, rapid, and inexpensive indicator of purity; a sharp melting point range is indicative of high purity. | Non-specific; impurities can depress and broaden the melting point range.[5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of pharmaceutical intermediates.[3] Its high resolving power allows for the separation of the main compound from closely related impurities. A photodiode array (PDA) detector is particularly useful as it can provide spectral information for peak purity assessment.[3]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at 254 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Workflow for HPLC Purity Assessment
References
- 1. 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved (8pts) Melting Point Determination (1pts) Literature | Chegg.com [chegg.com]
Safety Operating Guide
Personal protective equipment for handling 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
A Researcher's Guide to Safely Handling 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound, ensuring that your research is not only groundbreaking but also fundamentally secure.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a halogenated nitroaromatic compound. While specific toxicological data for this exact molecule may be limited, the constituent functional groups necessitate a high degree of caution. Safety data sheets for structurally similar compounds indicate that this chemical should be treated as hazardous.[1][2][3]
Primary Hazards Include:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1][3]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity is a potential concern.[3][4]
A thorough understanding of these risks is the first step in implementing a robust safety protocol. Always consult the most current Safety Data Sheet (SDS) for the specific batch you are handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a critical, science-based decision to mitigate specific risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended for extended operations. | Halogenated and nitroaromatic compounds can penetrate standard latex gloves. Nitrile and neoprene offer superior chemical resistance.[5] Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | This combination provides comprehensive protection against splashes and airborne particles, safeguarding against serious eye irritation.[1][6][7] |
| Body Protection | A lab coat, supplemented with a chemically resistant apron for larger quantities. | Protects the skin from accidental spills and contamination of personal clothing.[8] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is mandatory. | Ensures that airborne particulates and vapors are not inhaled, preventing respiratory irritation.[2][3] |
Workflow for PPE Selection and Use:
The following diagram illustrates the decision-making process for ensuring adequate personal protection.
Caption: PPE Selection and Use Workflow
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Step 1: Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[9]
-
Gather Materials: Before handling the chemical, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review Emergency Procedures: Familiarize yourself with the location and operation of safety showers and eyewash stations.[10]
Step 2: Handling the Chemical
-
Don PPE: Put on all required PPE as outlined in the table above. Gloves must be inspected for any signs of damage before use.[2]
-
Weighing and Transfer: When weighing the solid, perform the task in the fume hood to contain any dust. Use spark-proof tools.[1]
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Post-Handling and Decontamination
-
Clean Work Area: Decontaminate all surfaces that may have come into contact with the chemical. A suitable solvent, such as isopropanol, followed by soap and water, is generally effective.
-
Equipment Decontamination: Glassware and equipment should be rinsed with a suitable solvent, then washed with detergent and water.[11]
-
Remove PPE: Doff PPE in the correct order to prevent cross-contamination. Remove gloves last, turning them inside out as you remove them.[2] Wash hands thoroughly with soap and water after removing all PPE.[10]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle and a key aspect of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Any unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated paper towels) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this chemical should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Licensed Disposal: All waste must be disposed of through a licensed professional waste disposal service.[2] Do not pour any waste down the drain.[1][2]
-
Contaminated Packaging: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on its material.[1]
By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. echemi.com [echemi.com]
- 7. hsa.ie [hsa.ie]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. 9.3 Decontamination Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
